VU0424465
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZAFDYFVJULO-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Agonism of VU0424465: A Technical Guide to its Mechanism of Action at the mGlu5 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of VU0424465, a potent and partial positive allosteric modulator (PAM)-agonist targeting the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Core Mechanism of Action
This compound exerts its effects on the mGlu5 receptor through a dual mechanism. Firstly, it acts as a positive allosteric modulator, enhancing the receptor's response to the endogenous agonist, glutamate. Secondly, it exhibits partial agonist activity, directly activating the mGlu5 receptor in the absence of glutamate.[1][2] this compound binds with high affinity to the MPEP allosteric binding site on the mGlu5 receptor.[1]
A key characteristic of this compound is its biased agonism. It demonstrates a significant preference for signaling pathways leading to inositol (B14025) phosphate (B84403) (IP1) accumulation and extracellular signal-regulated kinase (ERK1/2) phosphorylation over the mobilization of intracellular calcium (iCa2+).[1][2] This biased signaling profile may contribute to its distinct in vivo effects, which include the induction of epileptiform activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| Ki (MPEP allosteric site) | 11.8 nM | HEK293A-mGlu5 | [1] |
| Agonist Activity | |||
| EC50 (iCa2+ mobilization) | 171 ± 15 nM | HEK293A-mGlu5-low | [1] |
| Maximum Efficacy (vs. Glutamate) | 65% | Not Specified | |
| Positive Allosteric Modulator Activity | |||
| EC50 (potentiation of Glutamate-induced iCa2+ mobilization) | 1.5 ± 0.8 nM | HEK293A-mGlu5-low | [1] |
| Increase in Maximum Glutamate Response | 30% | Not Specified | |
| Biased Agonism | |||
| Bias towards IP1 accumulation (vs. iCa2+ mobilization) | 110-fold | HEK293A-mGlu5-low | [1] |
| Bias towards ERK1/2 phosphorylation (vs. iCa2+ mobilization) | 9-fold | HEK293A-mGlu5-low | [1] |
Signaling Pathways of this compound
The following diagrams illustrate the signaling pathways modulated by this compound at the mGlu5 receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are outlined below.
Intracellular Calcium (iCa2+) Mobilization Assay
This assay measures the ability of this compound to induce or potentiate intracellular calcium release.
Workflow Diagram:
Methodology:
-
Cell Culture: HEK293A cells stably expressing the rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, a baseline fluorescence reading is taken. Test compounds (this compound alone for agonist activity, or in the presence of an EC20 concentration of glutamate for PAM activity) are then added.
-
Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a microplate reader, such as a FlexStation. Data is typically normalized to the response induced by a saturating concentration of glutamate.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate, a downstream product of phospholipase C activation, as a measure of Gq/11 pathway engagement.
Workflow Diagram:
Methodology:
-
Cell Labeling: Cells expressing mGlu5 are incubated overnight with a medium containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Assay Preparation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.
-
Compound Stimulation: Cells are then stimulated with this compound for a defined period.
-
Extraction: The reaction is terminated, and inositol phosphates are extracted from the cells.
-
Quantification: The amount of accumulated [3H]-inositol monophosphate is quantified using anion-exchange chromatography followed by liquid scintillation counting, or by using a commercially available IP-One ELISA kit.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream kinase in the MAPK signaling cascade, to assess activation of this pathway.
Workflow Diagram:
Methodology (Western Blotting):
-
Cell Treatment: Cells are treated with this compound for a specific time course.
-
Cell Lysis: Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Membranes are often stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Methodology (TR-FRET):
-
Cell Treatment and Lysis: Similar to the Western blotting protocol, cells are treated and then lysed.
-
Assay Plate Preparation: The cell lysate is transferred to a microplate.
-
Antibody Addition: A pair of antibodies, one labeled with a donor fluorophore (e.g., Europium) and the other with an acceptor fluorophore, both specific for ERK1/2 (with at least one being phospho-specific), are added to the lysate.
-
Signal Detection: If phosphorylated ERK1/2 is present, the antibodies bind in close proximity, allowing for Förster resonance energy transfer (FRET) upon excitation of the donor fluorophore. The time-resolved FRET signal is measured on a suitable plate reader.
Conclusion
This compound is a valuable research tool for probing the function of the mGlu5 receptor. Its dual activity as a PAM and a partial agonist, combined with its distinct biased signaling profile, provides a unique pharmacological means to investigate the downstream consequences of mGlu5 activation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this and similar allosteric modulators.
References
VU0424465: A Technical Guide to its Biased Agonism at the Metabotropic Glutamate Receptor 5 (mGlu5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of VU0424465, a potent and selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound exhibits significant biased agonism, preferentially activating downstream signaling pathways historically associated with β-arrestin recruitment, such as ERK1/2 phosphorylation and IP1 accumulation, over canonical Gq-protein-mediated intracellular calcium mobilization. This document consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to Biased Agonism at mGlu5
The metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability. Traditionally, mGlu5 activation is associated with the Gq/11 protein pathway, leading to phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and subsequent intracellular calcium (iCa2+) mobilization. However, emerging evidence reveals that mGlu5 can also signal through alternative pathways, including those mediated by β-arrestin, which can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another. This phenomenon offers a promising strategy in drug development to selectively engage therapeutic pathways while avoiding those associated with adverse effects. This compound has emerged as a key tool compound for studying biased agonism at mGlu5, demonstrating a clear preference for non-canonical signaling pathways.
Quantitative Pharmacology of this compound
This compound is a positive allosteric modulator (PAM)-agonist, meaning it can both potentiate the effects of the endogenous ligand, glutamate, and directly activate the mGlu5 receptor in its absence. Its pharmacological profile is characterized by a distinct bias away from the canonical Gq-mediated calcium signaling pathway and towards IP1 accumulation and ERK1/2 phosphorylation.
| Parameter | Assay System | Value | Reference |
| Binding Affinity (Ki) | HEK293A cells expressing rat mGlu5 | 11.8 nM | [1] |
| Agonist Activity (EC50) | Calcium Mobilization | 171 ± 15 nM | [1] |
| IP1 Accumulation | Significantly more potent than for iCa2+ mobilization | [1] | |
| ERK1/2 Phosphorylation | ~10-30 fold more potent than for iCa2+ mobilization | Not explicitly quantified | |
| PAM Activity (EC50) | Glutamate-induced Calcium Mobilization | 1.5 ± 0.8 nM | [1] |
| Maximum Efficacy (Emax) | Calcium Mobilization | 65% (compared to glutamate) | [2] |
| Bias Factor | IP1 accumulation vs. iCa2+ mobilization | 110-fold | [1] |
| ERK1/2 phosphorylation vs. iCa2+ mobilization | 9-fold | [1] |
Signaling Pathways Activated by this compound
This compound induces a conformational state in the mGlu5 receptor that leads to divergent downstream signaling cascades.
Gq-Protein Mediated Pathway
While this compound is a partial agonist for Gq-mediated intracellular calcium mobilization, its efficacy in this pathway is significantly lower compared to its other signaling effects. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
β-Arrestin-Mediated ERK1/2 Signaling
Caption: this compound biased signaling at mGlu5.
Experimental Protocols
The characterization of this compound as a biased agonist involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the Gq-mediated release of intracellular calcium.
-
Cell Plating: Seed HEK293-mGlu5 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.
Caption: Workflow for a FLIPR-based calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the ERK1/2 signaling pathway.
-
Cell Treatment: Plate HEK293-mGlu5 cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.
Caption: Western blot workflow for ERK1/2 phosphorylation.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
While specific data for this compound using this assay is not publicly available, the following is a representative protocol for measuring β-arrestin recruitment to mGlu5. This assay utilizes enzyme fragment complementation (EFC).
-
Cell Line: A cell line co-expressing mGlu5 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the cells.
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments and the formation of a functional enzyme.
-
Detection: Add the detection reagents containing the enzyme substrate.
-
Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
Caption: Workflow for a PathHunter β-arrestin recruitment assay.
Logical Relationship of this compound's Biased Agonism
The distinct pharmacological profile of this compound stems from its ability to induce a specific conformational change in the mGlu5 receptor, which in turn dictates the engagement of downstream signaling partners. This biased signaling has important implications for the potential therapeutic applications of mGlu5 modulators.
Caption: Logical flow of this compound's biased agonism at mGlu5.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complexities of mGlu5 receptor signaling. Its pronounced bias towards the β-arrestin/ERK1/2 pathway over the canonical Gq/calcium pathway highlights the potential for developing functionally selective mGlu5 modulators. A deeper understanding of the structural basis for this bias and its physiological consequences will be instrumental in the design of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. Further studies are warranted to directly quantify the recruitment of β-arrestin by this compound to solidify our understanding of its mechanism of action.
References
The Pharmacology of VU0424465: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0424465 is a potent and selective small molecule that acts as a positive allosteric modulator (PAM) and a partial agonist at the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This dual activity, coupled with its significant biased agonism, makes it a valuable tool for dissecting mGlu5 receptor pharmacology and a lead compound for potential therapeutic development. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. Allosteric modulation of mGlu5 offers a promising therapeutic strategy, providing greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. This compound has emerged as a key pharmacological tool in the study of mGlu5, exhibiting both potentiation of the endogenous glutamate signal and direct receptor activation. A defining characteristic of this compound is its biased signaling profile, preferentially activating certain downstream pathways over others.
Mechanism of Action
This compound binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event has two key consequences:
-
Positive Allosteric Modulation (PAM): this compound enhances the affinity and/or efficacy of the endogenous agonist, glutamate. This potentiation of the natural signaling cascade allows for a more physiological modulation of receptor activity.
-
Allosteric Agonism: In the absence of glutamate, this compound can directly activate the mGlu5 receptor, acting as a partial agonist.[1][2]
A critical aspect of this compound's pharmacology is its biased agonism . It demonstrates a significant preference for signaling pathways leading to inositol (B14025) phosphate (B84403) (IP1) accumulation and extracellular signal-regulated kinase (ERK1/2) phosphorylation over the mobilization of intracellular calcium (iCa2+).[3] This property is of significant interest as it may allow for the selective activation of desired therapeutic pathways while avoiding those associated with adverse effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity of this compound at the mGlu5 Receptor
| Parameter | Value (nM) | Radioligand | Cell System | Reference |
| Ki | 11.8 | [3H]MPEP | HEK293 cells expressing rat mGlu5 | [1][2] |
Table 2: Functional Activity of this compound as a PAM and Agonist
| Activity | Parameter | Value (nM) | Assay | Cell System | Reference |
| PAM Activity | EC50 | 1.5 ± 0.8 | Glutamate-induced iCa2+ mobilization | HEK293 cells expressing rat mGlu5 | |
| Agonist Activity | EC50 | 171 ± 15 | iCa2+ mobilization | HEK293 cells expressing rat mGlu5 | [1][2] |
Table 3: Biased Agonism Profile of this compound
| Signaling Pathway | Fold Bias (relative to iCa2+ mobilization) | Cell System | Reference |
| IP1 Accumulation | 110-fold | HEK293A-mGlu5-low cells | [3] |
| ERK1/2 Phosphorylation | 9-fold | HEK293A-mGlu5-low cells | [3] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacology of this compound.
In Vitro Assays
This protocol is a general guideline and can be adapted based on specific laboratory conditions.
-
Objective: To determine the binding affinity (Ki) of this compound for the mGlu5 receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing the rat mGlu5 receptor.
-
[3H]MPEP (a radiolabeled mGlu5 negative allosteric modulator).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]MPEP (typically at its Kd value), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled MPEP analog.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]MPEP).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Objective: To measure the ability of this compound to act as a PAM and an agonist by monitoring changes in intracellular calcium levels.
-
Materials:
-
HEK293 cells stably expressing the rat mGlu5 receptor.
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Glutamate.
-
This compound.
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM in assay buffer containing probenecid for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
For PAM activity: Add varying concentrations of this compound to the wells, followed by the addition of a sub-maximal concentration of glutamate (e.g., EC20).
-
For agonist activity: Add varying concentrations of this compound alone to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for both PAM and agonist activity.
-
-
Objective: To quantify the activation of the Gq/11-PLC signaling pathway by measuring the accumulation of IP1, a downstream product of IP3.
-
Materials:
-
HEK293 cells stably expressing the rat mGlu5 receptor.
-
IP-One HTRF assay kit or similar.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
This compound.
-
-
Procedure:
-
Plate the cells in a suitable multi-well plate.
-
On the day of the assay, replace the culture medium with stimulation buffer containing LiCl.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Lyse the cells and perform the IP1 detection according to the manufacturer's instructions for the HTRF assay kit.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values.
-
-
Objective: To measure the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2.
-
Materials:
-
HEK293 cells stably expressing the rat mGlu5 receptor or primary cortical neurons.
-
Serum-free medium.
-
This compound.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Plate cells and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for a specific time period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against p-ERK1/2, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the logarithm of the this compound concentration to determine the EC50.
-
In Vivo Experiment
-
Objective: To evaluate the potential of this compound to induce seizures or convulsions in vivo.
-
Materials:
-
Male Sprague-Dawley rats or other suitable rodent strain.
-
This compound formulated in an appropriate vehicle (e.g., 20% β-cyclodextrin).
-
Observation cages.
-
(Optional) EEG recording equipment.
-
-
Procedure:
-
Acclimate the animals to the housing and testing environment.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or oral).
-
Observe the animals continuously for a set period (e.g., 2-4 hours) for any signs of seizure-like behavior, such as myoclonic jerks, clonic convulsions, or tonic-clonic seizures.
-
Score the severity of the seizures using a standardized scale (e.g., the Racine scale).
-
(Optional) For more detailed analysis, implant EEG electrodes and record cortical electrical activity before and after drug administration to detect epileptiform discharges.
-
-
Data Analysis:
-
Record the incidence, latency to onset, and severity of seizures for each dose group.
-
Analyze the EEG data for the presence and frequency of spike-wave discharges or other abnormal electrical activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its pharmacological characterization.
Conclusion
This compound is a multifaceted pharmacological agent that has significantly advanced our understanding of mGlu5 receptor function. Its dual role as a positive allosteric modulator and a partial agonist, combined with its pronounced biased signaling, provides a unique tool for researchers. The detailed protocols and data presented in this guide offer a framework for the continued investigation of this compound and the development of novel allosteric modulators targeting the mGlu5 receptor for the treatment of central nervous system disorders. The in vivo pro-convulsant activity of this compound underscores the importance of carefully characterizing the full pharmacological profile, including potential liabilities, of any new mGlu5 modulator. Future research will likely focus on leveraging the concept of biased agonism to design compounds with improved therapeutic windows.
References
The Modulatory Effects of VU0424465 on Intracellular Calcium Mobilization via the mGlu5 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of VU0424465 on intracellular calcium mobilization. Contrary to initial hypotheses, robust scientific evidence identifies this compound not as a modulator of the M1 muscarinic acetylcholine (B1216132) receptor, but as a potent and partial positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document summarizes the key quantitative data, details the experimental methodologies for assessing its activity, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule that has been characterized as a positive allosteric modulator and a partial agonist of the mGlu5 receptor.[1] As a PAM, this compound can enhance the response of the mGlu5 receptor to its endogenous ligand, glutamate.[1] Additionally, it exhibits agonist activity, meaning it can directly activate the receptor to a certain degree even in the absence of glutamate.[1] The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium.
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the effects of this compound on mGlu5 receptor-mediated intracellular calcium mobilization and receptor binding.
Table 1: Agonist and PAM Activity of this compound on Intracellular Calcium (iCa²⁺) Mobilization
| Parameter | Value | Cell Line | Notes | Reference |
| Agonist EC₅₀ | 171 ± 15 nM | HEK293A-mGlu5-low | Induces calcium mobilization in the absence of glutamate. | [1] |
| PAM EC₅₀ | 1.5 ± 0.8 nM | HEK293 cells expressing rat mGluR5 | Potentiates glutamate-induced calcium mobilization. | [1] |
| Maximum Efficacy (Agonist) | 65% | HEK293A-mGlu5-low | Compared to the maximum response induced by glutamate. | [1] |
| Increase in Glutamate Maximum Response | 30% | Not Specified |
Table 2: Binding Affinity of this compound
| Parameter | Value | Assay Type | Notes | Reference |
| Kᵢ | 11.8 nM | Radioligand Binding Assay | High affinity at the MPEP allosteric binding site on the mGlu5 receptor. | [1] |
Signaling Pathway of mGlu5 Receptor-Mediated Calcium Mobilization
Activation of the mGlu5 receptor by an agonist like glutamate, or modulation by a PAM such as this compound, initiates a well-defined intracellular signaling cascade. The diagram below illustrates this pathway.
Experimental Protocols
The following section outlines a typical experimental protocol for measuring intracellular calcium mobilization in response to this compound using a fluorescence-based assay.
Cell Culture and Plating
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu5 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Plating: Cells are seeded into black-walled, clear-bottomed 96- or 384-well microplates at a density that allows for a confluent monolayer on the day of the assay. Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂.
Calcium Assay Procedure
-
Dye Loading: The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the dark at 37°C for 45-60 minutes. Probenecid (2.5 mM) may be included to prevent dye leakage.
-
Compound Preparation: this compound and the orthosteric agonist (e.g., glutamate) are prepared in the assay buffer. For PAM assays, this compound is typically prepared at various concentrations, while glutamate is held at a submaximal concentration (e.g., EC₂₀).
-
Fluorescence Measurement: The dye-loaded cell plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR). A baseline fluorescence reading is established.
-
Compound Addition and Data Acquisition: this compound (or vehicle) is added to the wells, and the fluorescence is monitored. Subsequently, the agonist (glutamate) is added, and the change in fluorescence, indicative of intracellular calcium concentration, is recorded over time.
The diagram below illustrates the general workflow for a calcium mobilization assay.
Conclusion
This compound is a valuable research tool for probing the function of the mGlu5 receptor. Its dual activity as a potent PAM and a partial agonist allows for the nuanced modulation of mGlu5-mediated intracellular calcium signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of targeting the mGlu5 receptor. It is crucial for researchers to note the specific receptor target of this compound to ensure the accurate design and interpretation of experiments.
References
The Role of VU0424465 in ERK1/2 Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation initiates a cascade of intracellular signaling events, with the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) being a key downstream consequence. This technical guide provides a comprehensive overview of the role of this compound in ERK1/2 phosphorylation, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. A significant characteristic of this compound is its biased agonism, demonstrating a preference for activating the ERK1/2 pathway over other signaling readouts, such as intracellular calcium mobilization.
Quantitative Data on this compound-Mediated ERK1/2 Phosphorylation
The following tables summarize the quantitative data available for this compound's effect on ERK1/2 phosphorylation in different cellular systems. This data highlights its potency and efficacy as a PAM-agonist.
Table 1: Agonist Activity of this compound on ERK1/2 Phosphorylation in HEK293A-mGlu5-low cells
| Parameter | Value | Reference |
| EC50 | ~100 - 300 nM | [1] |
| Maximal Efficacy (% of Glutamate) | ~80 - 100% | [1] |
Table 2: Potentiation of Glutamate-Induced ERK1/2 Phosphorylation by this compound in Cortical Neurons
| Parameter | Value | Reference |
| EC50 (Potentiation) | ~10 - 30 nM | [1] |
| Fold Potentiation of Glutamate EC50 | ~5 - 15 fold | [1] |
Signaling Pathways
The activation of mGluR5 by agonists or potentiation by PAMs like this compound leads to ERK1/2 phosphorylation through complex signaling cascades. These pathways can be both G-protein dependent and independent, often involving the transactivation of receptor tyrosine kinases.
mGluR5 to ERK1/2 Signaling Cascade
Caption: mGluR5 signaling to ERK1/2 phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on ERK1/2 phosphorylation. Below are protocols for two common assay formats: Western Blotting and AlphaScreen SureFire.
Western Blotting for p-ERK1/2 Detection
This protocol is designed for assessing ERK1/2 phosphorylation in either HEK293 cells stably expressing mGluR5 or primary cortical neurons.
1. Cell Culture and Treatment:
-
HEK293-mGluR5 Cells: Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain mGluR5 expression. Seed cells in 6-well plates and grow to 80-90% confluency.
-
Primary Cortical Neurons: Isolate and culture neurons from embryonic day 18 rat cortices on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX. Use neurons between DIV 7-10 for experiments.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat cells with this compound at various concentrations for a predetermined time (typically 5-20 minutes). For potentiation experiments, pre-incubate with this compound for 15 minutes before adding a sub-maximal concentration of glutamate.
2. Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2; e.g., anti-phospho-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Stripping and Re-probing for Total ERK1/2:
-
After detecting p-ERK1/2, strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with a primary antibody for total ERK1/2 as a loading control.
-
Repeat the secondary antibody incubation and detection steps.
5. Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data as a function of this compound concentration to generate dose-response curves and calculate EC50 values.
Experimental Workflow for Western Blotting
Caption: Western Blotting Workflow for p-ERK1/2.
AlphaScreen SureFire Assay for p-ERK1/2
The AlphaScreen SureFire assay is a high-throughput, no-wash alternative to Western blotting for detecting endogenous levels of phosphorylated proteins in cell lysates.
1. Cell Plating and Treatment:
-
Seed cells (e.g., HEK293-mGluR5) in a 96-well or 384-well plate and culture to confluency.
-
Serum-starve the cells for 4-6 hours.
-
Add this compound at various concentrations and incubate for the desired time (e.g., 5-20 minutes).
2. Cell Lysis:
-
Aspirate the culture medium.
-
Add 50 µL of the provided Lysis Buffer to each well.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
3. Assay Procedure:
-
Transfer 4 µL of cell lysate to a 384-well ProxiPlate.
-
Prepare the Acceptor Mix containing the Activated Acceptor Beads and the anti-p-ERK1/2 antibody.
-
Add 5 µL of the Acceptor Mix to each well containing the lysate.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Prepare the Donor Mix containing the Streptavidin-Donor Beads and the biotinylated anti-ERK1/2 antibody.
-
Add 2 µL of the Donor Mix to each well.
-
Seal the plate, protect from light, and incubate for another 2 hours at room temperature.
4. Signal Detection:
-
Read the plate on an EnVision or other Alpha-enabled plate reader.
5. Data Analysis:
-
The AlphaScreen signal is proportional to the amount of p-ERK1/2.
-
Plot the signal against the concentration of this compound to generate dose-response curves and determine EC50 values.
AlphaScreen SureFire Workflow
Caption: AlphaScreen SureFire Assay Workflow.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the intricacies of mGluR5 signaling, particularly its biased agonism towards the ERK1/2 pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating this specific signaling cascade. The provided diagrams of the signaling pathways and experimental workflows further aid in the conceptual understanding and practical execution of these studies. Future research should aim to further delineate the precise molecular determinants of this compound's biased agonism and its physiological consequences in more complex in vivo models.
References
An In-Depth Technical Guide to the Binding Affinity and Functional Profile of VU0424465
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] As a member of the Class C G-protein coupled receptors (GPCRs), mGlu5 is a key player in excitatory synaptic transmission and neuronal plasticity, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity, functional activity, and signaling profile of this compound, with a focus on its biased agonism. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in the field.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at the mGlu5 receptor.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Assay System | Reference |
| Ki | 11.8 nM | Rat | [3H]MPEP Competition Binding | [1][2] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Species | Cell System | Reference |
| Intracellular Calcium (iCa2+) Mobilization (Agonist) | EC50 | 171 nM | Rat | HEK293A | [1][2] |
| Emax | 65% (of glutamate) | Rat | HEK293A | [2] | |
| iCa2+ Mobilization (PAM) | EC50 | 1.5 nM | Rat | HEK293A | [1][2] |
| Inositol (B14025) Monophosphate (IP1) Accumulation | Potency vs. iCa2+ | 30-fold higher | Human | HEK293A | [3] |
| Biased Agonism vs. iCa2+ | IP1 Accumulation | 110-fold bias | Rat | HEK293A-mGlu5-low | [1] |
| ERK1/2 Phosphorylation | 9-fold bias | Rat | HEK293A-mGlu5-low | [1] |
Experimental Protocols
Radioligand Binding Assay ([3H]MPEP Competition)
This protocol is adapted from methodologies used to determine the binding affinity of allosteric modulators at the mGlu5 receptor.
1. Membrane Preparation: a. Culture HEK293 cells stably expressing the rat mGlu5 receptor to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. d. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. e. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) and determine the protein concentration.
2. Binding Assay: a. In a 96-well plate, add increasing concentrations of this compound. b. Add a constant concentration of [3H]MPEP (a radiolabeled mGlu5 negative allosteric modulator), typically at its Kd value (e.g., ~2-5 nM). c. To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled MPEP (e.g., 10 µM). d. Add the membrane preparation to each well. e. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
3. Filtration and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]MPEP) by non-linear regression. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of mGlu5 activation by monitoring changes in intracellular calcium levels.
1. Cell Preparation: a. Seed HEK293A cells stably expressing the mGlu5 receptor in black-walled, clear-bottom 96-well plates and allow them to adhere overnight. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for 30-60 minutes at 37°C. c. After incubation, wash the cells with assay buffer (e.g., Krebs buffer) to remove excess dye.
2. Agonist Mode: a. Prepare serial dilutions of this compound in the assay buffer. b. Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence. c. Add the this compound dilutions to the cells and immediately begin recording the fluorescence intensity over time.
3. PAM Mode: a. Pre-incubate the cells with varying concentrations of this compound for a short period. b. Add a fixed, sub-maximal concentration (e.g., EC20) of glutamate to the wells and record the fluorescence response.
4. Data Analysis: a. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. b. For agonist activity, plot the peak fluorescence response against the concentration of this compound to determine the EC50 and Emax values. c. For PAM activity, plot the potentiation of the glutamate response against the concentration of this compound to determine the EC50 for potentiation.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of the Gq signaling pathway, as an indicator of mGlu5 receptor activation.
1. Cell Stimulation: a. Seed mGlu5-expressing cells in a 96-well plate and culture overnight. b. Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. c. Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.
2. Detection: a. Lyse the cells and perform a competitive immunoassay to measure IP1 levels. Commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kits are commonly used for this purpose. b. In this format, IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.
3. Data Analysis: a. The fluorescence signal is inversely proportional to the amount of IP1 produced. b. Generate a standard curve using known concentrations of IP1. c. Calculate the concentration of IP1 in the experimental samples and plot it against the concentration of this compound to determine the EC50 and Emax.
ERK1/2 Phosphorylation Assay
This protocol describes the measurement of phosphorylated ERK1/2 (p-ERK1/2) as a readout for mGlu5-mediated signaling.
1. Cell Treatment: a. Plate mGlu5-expressing cells and allow them to adhere. b. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation. c. Treat the cells with different concentrations of this compound for a specific time period (e.g., 5-15 minutes).
2. Lysis and Detection: a. Lyse the cells in a buffer containing phosphatase and protease inhibitors. b. Determine the protein concentration of the lysates. c. Detect p-ERK1/2 levels using one of the following methods: i. Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK1/2 and total ERK1/2. ii. AlphaScreen SureFire: This is a bead-based immunoassay that provides a quantitative, high-throughput alternative to Western blotting.
3. Data Analysis: a. For Western blotting, quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. b. For AlphaScreen, the luminescent signal is proportional to the amount of p-ERK1/2. c. Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the EC50 and Emax.
Signaling Pathways and Experimental Workflows
mGlu5 Signaling Pathway
The canonical signaling pathway for mGlu5 involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Caption: Canonical Gq-coupled signaling pathway of the mGlu5 receptor activated by this compound.
Radioligand Binding Assay Workflow
The workflow for a competitive radioligand binding assay involves preparing the receptor source, incubating with the radioligand and competitor, separating bound from free ligand, and quantifying the bound radioactivity.
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Biased Agonism Assessment Workflow
Assessing biased agonism involves comparing the potency and efficacy of a ligand across multiple signaling pathways. This requires conducting functional assays for each pathway and then analyzing the data to quantify the bias.
Caption: Experimental workflow for the assessment of biased agonism of this compound at the mGlu5 receptor.
Conclusion
This compound is a valuable pharmacological tool for studying mGlu5 receptor function. Its high affinity and dual activity as both a direct agonist and a positive allosteric modulator make it a potent activator of the receptor. Critically, this compound exhibits significant biased agonism, preferentially signaling through the IP1 accumulation and ERK1/2 phosphorylation pathways over intracellular calcium mobilization.[1] This property of biased signaling is of high interest in modern drug discovery, as it offers the potential to selectively engage therapeutic pathways while avoiding those that may lead to adverse effects. The detailed protocols and workflows provided in this guide are intended to facilitate further research into the complex pharmacology of this compound and other allosteric modulators of the mGlu5 receptor.
References
An In-Depth Technical Guide to VU0424465: A Potent mGlu5 Positive Allosteric Modulator and Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and key experimental methodologies associated with VU0424465, a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Core Chemical Properties
This compound, with the CAS number 1428630-85-6, is a small molecule belonging to the pyridine (B92270) carboxamide class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1428630-85-6 |
| Molecular Formula | C₁₉H₁₉FN₂O₂ |
| Molecular Weight | 326.37 g/mol |
| IUPAC Name | 5-[2-(3-fluorophenyl)ethynyl]-N-[(1R)-2-hydroxy-1,2-dimethylpropyl]-2-pyridinecarboxamide |
| Solubility | Soluble in DMSO and ethanol |
| Purity | Typically ≥98% |
| Storage | Store at -20°C |
Biological Activity and Signaling Pathways
This compound is a potent mGlu5 positive allosteric modulator and a partial agonist.[1] It exhibits high affinity for the mGlu5 receptor, with reported EC₅₀ values for potentiation of glutamate in the low nanomolar range and agonist activity in the sub-micromolar range.
A key characteristic of this compound is its biased agonism. It preferentially activates signaling pathways coupled to inositol (B14025) phosphate (B84403) (IP₁) accumulation and extracellular signal-regulated kinase (ERK1/2) phosphorylation over intracellular calcium (iCa²⁺) mobilization. This biased signaling profile may contribute to its distinct in vivo effects.
The binding of this compound to the allosteric site on the mGlu5 receptor potentiates the receptor's response to the endogenous ligand, glutamate. As an agonist, it can also directly activate the receptor in the absence of glutamate. The downstream signaling cascade initiated by mGlu5 activation is multifaceted. Canonically, mGlu5 couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The biased nature of this compound suggests a preferential engagement of pathways leading to ERK1/2 phosphorylation, which can be independent of or downstream from Gq activation.
Caption: Simplified signaling pathway of the mGlu5 receptor modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of this compound. Below are representative protocols for assessing its activity.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature or patents. However, the synthesis of structurally related pyridine carboxamide analogs generally involves a multi-step process. A representative scheme for a similar compound involves the coupling of a substituted pyridine carboxylic acid with a chiral amine.[2][3][4] The synthesis would typically start from commercially available building blocks, involving reactions such as Sonogashira coupling to introduce the ethynylphenyl moiety, followed by amide bond formation. Purification is typically achieved through column chromatography and recrystallization.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate glutamate-induced or directly elicit intracellular calcium release. A common method utilizes a fluorescent calcium indicator, such as Fluo-4 AM.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an anion-transport inhibitor like probenecid (B1678239) to prevent dye extrusion. The incubation is usually carried out at 37°C for 30-60 minutes.[5][6][7][8][9]
-
Compound Addition and Fluorescence Measurement: After dye loading and a wash step, the cells are placed in a fluorescence microplate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of this compound at various concentrations (for agonist activity) or a fixed concentration of this compound followed by an EC₂₀ concentration of glutamate (for PAM activity).
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time. Dose-response curves are generated to determine EC₅₀ values.
Caption: General workflow for an intracellular calcium mobilization assay.
Inositol Monophosphate (IP₁) Accumulation Assay
This assay quantifies the accumulation of IP₁, a stable metabolite of IP₃, and is a direct measure of Gq-coupled receptor activation. The HTRF® IP-One assay is a widely used format.[1][10][11][12]
Methodology:
-
Cell Culture and Stimulation: mGlu5-expressing cells are seeded in microplates. After adherence, the culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP₁. Cells are then incubated with varying concentrations of this compound.[10]
-
Cell Lysis and Detection: After the stimulation period (typically 30-60 minutes at 37°C), a lysis buffer containing the HTRF reagents (an IP₁-d2 acceptor and a terbium cryptate-labeled anti-IP₁ antibody donor) is added.
-
Signal Measurement: The plate is incubated to allow for the competitive binding of cellular IP₁ and the IP₁-d2 acceptor to the antibody. The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of IP₁ produced.
-
Data Analysis: A standard curve is used to quantify the concentration of IP₁ in each sample, and dose-response curves are generated.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the level of phosphorylated ERK1/2, a key downstream effector of mGlu5 signaling, in response to this compound.
Methodology:
-
Cell Culture and Treatment: Neuronal cells or mGlu5-expressing cell lines are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation. The cells are then treated with this compound for a specific duration.
-
Cell Lysis and Protein Quantification: Cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[13]
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[13][14][15]
-
Data Analysis: The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize the pERK1/2 signal. The band intensities are quantified using densitometry.[14]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Regulation of Mitogen-Activated Protein Kinases ERK1/2 and ERK5 by Neurotrophins, Neuronal Activity, and cAMP in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Positive Allosteric Modulator-Agonist VU0424465: A Technical Guide to Studying mGluR5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective tool compound for studying the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key player in glutamatergic signaling in the central nervous system. As a positive allosteric modulator (PAM) and partial agonist (ago-PAM), this compound offers a nuanced approach to modulating mGluR5 activity. It binds with high affinity to an allosteric site, enhancing the receptor's response to the endogenous ligand glutamate while also possessing intrinsic agonist activity.[1] This dual functionality, coupled with its biased signaling profile, makes this compound a valuable pharmacological tool for dissecting the complex signaling cascades downstream of mGluR5 activation and for investigating its role in various physiological and pathological processes. This guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key in vitro assays, and visualizations of the associated signaling pathways and workflows.
Core Properties of this compound
This compound is characterized by its distinct effects on mGluR5-mediated signaling, demonstrating both potentiation of glutamate-induced responses and direct receptor activation. Its pharmacological profile reveals a significant bias towards certain downstream pathways, highlighting the complexity of mGluR5 signaling.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 11.8 nM | MPEP allosteric binding site | [1] |
| Agonist Activity (EC50) | 171 ± 15 nM | iCa2+ mobilization | [1] |
| PAM Activity (EC50) | 1.5 ± 0.8 nM | Glutamate-induced iCa2+ mobilization | [1] |
| Maximum Efficacy | 65% (compared to glutamate) | iCa2+ mobilization | [1] |
| Biased Agonism | 110-fold toward IP1 accumulation, 9-fold toward ERK1/2 phosphorylation (away from iCa2+ mobilization) | HEK293A-mGlu5-low cells | [1] |
Signaling Pathways and Mechanism of Action
This compound modulates mGluR5, a Gq-coupled receptor, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (iCa2+), while DAG activates protein kinase C (PKC). Furthermore, mGluR5 activation can initiate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound exhibits biased agonism, preferentially activating the IP1 accumulation and ERK1/2 phosphorylation pathways over intracellular calcium mobilization.
References
In Vitro Characterization of VU0424465: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0424465 is a potent and selective small molecule that acts as a positive allosteric modulator (PAM) and a partial agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] This dual activity, often termed "ago-PAM," makes it a valuable tool for studying the complex signaling pathways of mGlu5.[2] this compound exhibits significant bias in its signaling, preferentially activating certain downstream pathways over others.[1] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound at the mGlu5 receptor.
Table 1: Potency and Efficacy of this compound
| Assay | Parameter | Value | Cell System | Reference |
| PAM Activity | ||||
| Glutamate-induced iCa²⁺ Mobilization | EC₅₀ | 1.5 nM | HEK293A-mGlu5 | [1] |
| Agonist Activity | ||||
| iCa²⁺ Mobilization (in absence of glutamate) | EC₅₀ | 171 ± 15 nM | HEK293A-mGlu5 | [1] |
| iCa²⁺ Mobilization (in absence of glutamate) | Max Efficacy | 65% (compared to glutamate) | HEK293A-mGlu5 | [1] |
| pERK1/2 Phosphorylation | Agonist | Yes | Cortical Neurons | [1] |
| Binding Affinity | ||||
| MPEP Allosteric Binding Site | Kᵢ | 11.8 nM | Not Specified | [1] |
Table 2: Signaling Bias of this compound
| Pathway Favored | Fold Bias | Comparison Pathway | Cell System | Reference |
| IP₁ Accumulation | 110-fold | iCa²⁺ Mobilization | HEK293A-mGlu5-low | [1] |
| ERK1/2 Phosphorylation | 9-fold | iCa²⁺ Mobilization | HEK293A-mGlu5-low | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding event has two key consequences:
-
Positive Allosteric Modulation (PAM): this compound enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's response to its natural agonist.
-
Allosteric Agonism: this compound can directly activate the mGlu5 receptor even in the absence of glutamate.
The mGlu5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades, including intracellular calcium mobilization and protein kinase C (PKC) activation. This compound demonstrates biased agonism, meaning it preferentially activates certain signaling pathways over others.
References
Unlocking the Therapeutic Promise of VU0424465: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a key target in the central nervous system implicated in a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and preclinical findings. We present key quantitative data in structured tables, detail relevant experimental protocols, and provide visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) plays a crucial role in modulating excitatory synaptic transmission and plasticity. Its dysfunction has been linked to conditions such as schizophrenia, anxiety, and fragile X syndrome.[1][2] Positive allosteric modulators of mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate, thereby offering a more nuanced modulation of synaptic activity compared to direct agonists.[3] this compound has emerged as a significant research tool in this area, demonstrating both potentiation of glutamate signaling and direct receptor activation.[4] This guide delves into the core preclinical data available for this compound, providing a foundational resource for researchers in neuroscience and drug discovery.
Pharmacological Profile of this compound
This compound is characterized as a potent mGlu5 PAM with partial agonist activity.[4] It binds with high affinity to an allosteric site on the mGlu5 receptor, distinct from the orthosteric glutamate binding site.[4][5] This interaction leads to a potentiation of glutamate-induced intracellular calcium mobilization and also directly activates downstream signaling pathways.[4]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (MPEP allosteric binding site) | 11.8 nM | Recombinant | [4] |
| EC50 (Glutamate potentiation of iCa²⁺ mobilization) | 1.5 ± 0.8 nM | Recombinant | [4] |
| EC50 (Agonist activity, iCa²⁺ mobilization) | 171 ± 15 nM | Recombinant | [4] |
| EC50 (pERK1/2 agonist activity) | Not explicitly quantified, but noted as an agonist | Cortical Neurons | [4] |
Table 2: Biased Signaling Profile of this compound
| Signaling Pathway | Fold Bias (relative to iCa²⁺ mobilization) | Cell Line | Reference |
| IP₁ accumulation | 110-fold | HEK293A-mGlu5-low | [4] |
| ERK1/2 phosphorylation | 9-fold | HEK293A-mGlu5-low | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, leading to a conformational change that enhances the affinity and/or efficacy of glutamate.[6] As a PAM-agonist, it can also directly activate the receptor in the absence of glutamate.[4] mGlu5 is a Gq-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (iCa²⁺), while DAG activates protein kinase C (PKC).
This compound demonstrates biased agonism, preferentially activating certain downstream signaling pathways over others.[4] It shows a significant bias away from intracellular calcium mobilization and towards IP₁ accumulation (a downstream metabolite of IP₃) and ERK1/2 phosphorylation.[4] This biased signaling may have important implications for its therapeutic profile and potential side effects.[7]
Preclinical Efficacy and Adverse Effects
Preclinical studies have explored the potential of mGlu5 PAMs in models of psychosis and cognitive enhancement.[2][7] Compounds with similar mechanisms of action have shown efficacy in reversing amphetamine-induced hyperlocomotion, a model predictive of antipsychotic activity.[3] However, this compound itself has been associated with adverse effects, including seizure activity in vivo.[7] This highlights the critical importance of understanding the structure-activity relationship and the impact of biased signaling on the therapeutic window of mGlu5 modulators. The pro-convulsant effects may be linked to its agonist activity or its specific signaling profile.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies used to characterize this compound.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound as both a PAM and an agonist at the mGlu5 receptor.
Objective: To measure changes in intracellular calcium concentration in response to this compound and/or glutamate in cells expressing the mGlu5 receptor.
General Procedure:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.[1]
-
Cell Plating: Cells are plated into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[1]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for a specified time at 37°C.
-
Compound Addition and Measurement:
-
Agonist Mode: A concentration-response curve of this compound is added to the cells, and the change in fluorescence is measured over time using a fluorescence plate reader (e.g., FlexStation).
-
PAM Mode: Cells are pre-incubated with varying concentrations of this compound before the addition of a fixed, sub-maximal (EC₂₀) concentration of glutamate. The potentiation of the glutamate-induced fluorescence signal is measured.
-
-
Data Analysis: The change in fluorescence is normalized to baseline, and EC₅₀ values are calculated using a non-linear regression analysis.
ERK1/2 Phosphorylation Assay
This assay is used to quantify the activation of the MAP kinase pathway, a downstream signaling event of mGlu5 activation.
Objective: To measure the level of phosphorylated ERK1/2 in response to this compound in a relevant cell system.
General Procedure:
-
Cell Culture and Plating: Primary cortical neurons or HEK293 cells expressing mGlu5 are cultured and plated in multi-well plates.
-
Serum Starvation: Cells are typically serum-starved for a period to reduce basal levels of ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specific duration.
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
Quantification: The amount of phosphorylated ERK1/2 and total ERK1/2 is quantified using methods such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phospho-ERK1/2 and total ERK1/2.
-
ELISA: A plate-based immunoassay is used for higher throughput quantification.
-
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and normalized to a vehicle control.
In Vivo Rodent Behavioral Models
These models are used to assess the potential therapeutic effects and adverse effect liability of this compound.
Objective: To evaluate the effects of this compound on behaviors relevant to psychosis and its potential to induce seizures.
General Procedure (Amphetamine-Induced Hyperlocomotion):
-
Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment.
-
Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Psychostimulant Challenge: After a pre-treatment period, animals are challenged with amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded using automated activity chambers.
-
Data Analysis: The total distance traveled or other locomotor parameters are compared between treatment groups.
General Procedure (Seizure Liability):
-
Animal Observation: Animals are administered with this compound and observed for seizure-like behaviors, which are scored using a standardized scale (e.g., the Racine scale).
-
Electrophysiological Recording: In more detailed studies, electroencephalography (EEG) can be used to monitor for epileptiform brain activity.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for probing the function of the mGlu5 receptor. Its characterization as a potent PAM-agonist with a distinct biased signaling profile provides important insights into the complexities of mGlu5 pharmacology. While its therapeutic potential may be limited by its seizure liability, the study of this compound and related compounds is crucial for the development of safer and more effective mGlu5-targeting therapeutics. Future research should focus on elucidating the structural basis of its biased agonism and exploring how modulation of specific signaling pathways can be harnessed to achieve desired therapeutic effects while minimizing adverse events. Further optimization of chemical scaffolds to fine-tune the balance between PAM and agonist activity, as well as the signaling bias, will be critical for advancing mGlu5 modulators into the clinic.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Imaging with VU0424465
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate. It also exhibits agonist activity, directly activating the receptor to a certain extent. This compound has been shown to modulate intracellular calcium mobilization, a key signaling pathway for mGluR5. These characteristics make this compound a valuable tool for studying mGluR5 pharmacology and for screening new drug candidates.
This document provides detailed protocols for utilizing this compound in in vitro calcium imaging assays, along with relevant quantitative data and a depiction of the associated signaling pathway.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Type | Comments |
| EC50 (PAM activity) | 1.5 nM | Recombinant cells | Potentiation of glutamate-induced response. |
| EC50 (Agonist activity) | 171 nM | Recombinant cells | Direct activation of mGluR5, achieving 65% of the maximal effect of glutamate. |
| Ki | 11.8 nM | Recombinant cells | High-affinity binding to an allosteric site on mGluR5. |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (inhibition constant) represents the affinity of a ligand for a receptor.
Signaling Pathway
The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins. Activation of the receptor, either by an agonist or potentiated by a PAM like this compound, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent indicators. Research also suggests that this compound exhibits biased agonism, preferentially activating pathways leading to IP1 accumulation and ERK1/2 phosphorylation over robust intracellular calcium mobilization in certain cellular contexts.[1][2]
Caption: this compound signaling through the mGluR5 receptor.
Experimental Protocols
In Vitro Calcium Imaging Protocol using this compound in HEK293 Cells
This protocol describes the measurement of intracellular calcium mobilization in Human Embryonic Kidney (HEK293) cells stably expressing mGluR5, using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing mGluR5
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Glutamate (stock solution in water or buffer)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (stock solution in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBBS) with 20 mM HEPES, pH 7.4)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
Methods:
-
Cell Culture and Plating:
-
Culture HEK293-mGluR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well or 384-well plates at 10,000-20,000 cells per well. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a final concentration of 2-5 µM Fluo-4 AM, dilute the DMSO stock in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate and wash once with Assay Buffer.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To assess PAM activity, prepare a solution of glutamate at a concentration that elicits a minimal response on its own (e.g., EC10-EC20).
-
To assess agonist activity, prepare Assay Buffer without glutamate.
-
-
Calcium Flux Measurement:
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of Assay Buffer to each well.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C or room temperature).
-
Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For PAM activity: Inject the this compound dilutions followed by the fixed concentration of glutamate.
-
For agonist activity: Inject the this compound dilutions.
-
Continue to record the fluorescence signal for at least 60-120 seconds after compound addition.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as the ratio ΔF/F0.
-
Plot the fluorescence response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro calcium imaging with this compound.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in in vitro calcium imaging studies. These assays are crucial for characterizing the compound's pharmacological properties and for high-throughput screening of novel mGluR5 modulators. The detailed methodology and understanding of the underlying signaling pathways will enable robust and reproducible experimental outcomes in the fields of neuroscience and drug discovery.
References
Application Notes and Protocols for the Use of VU0424465 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are highly expressed in the hippocampus and play a crucial role in learning, memory, and synaptic plasticity. As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action makes M1 PAMs like this compound promising therapeutic candidates for neurological and psychiatric disorders characterized by cognitive deficits. These application notes provide a comprehensive guide for utilizing this compound in hippocampal slice electrophysiology to investigate its effects on synaptic transmission and plasticity.
While this compound has also been described as a positive allosteric modulator for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with some reports of it acting as a PAM-agonist in recombinant systems, its effects in native brain tissue, such as hippocampal slices, may differ. It is crucial to note that the agonist activity of such compounds can be dependent on receptor expression levels, and they may function as pure PAMs in the hippocampus.
M1 Muscarinic Receptor Signaling Pathway in Hippocampal Neurons
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by acetylcholine, the following signaling cascade is initiated in hippocampal neurons:
-
Receptor Activation: Acetylcholine binds to the orthosteric site of the M1 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
PKC Activation: DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Modulation of Neuronal Excitability and Synaptic Plasticity: These signaling events lead to the modulation of various ion channels and downstream targets, ultimately resulting in neuronal depolarization, increased excitability, and potentiation of N-methyl-D-aspartate (NMDA) receptor currents. This potentiation of NMDA receptors is a key mechanism through which M1 receptor activation is thought to influence synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).
Data Presentation: Quantitative Effects of M1 PAMs on Hippocampal Synaptic Plasticity
While specific quantitative data for this compound in hippocampal slice electrophysiology is not yet extensively published, the following table summarizes the expected effects based on the known pharmacology of M1 PAMs and data from related compounds like VU0453595. Researchers should consider these as starting points for their own investigations with this compound.
| Parameter | Treatment Group | Expected Effect | Notes |
| Baseline Synaptic Transmission | This compound (e.g., 10 µM) | No significant change in fEPSP slope | As a PAM, it should not affect baseline transmission in the absence of endogenous acetylcholine. |
| Paired-Pulse Facilitation (PPF) | This compound (e.g., 10 µM) | No significant change | Changes in PPF are often associated with presynaptic mechanisms, while M1 receptor effects are primarily postsynaptic. |
| Long-Term Potentiation (LTP) | This compound + subthreshold LTP induction | Potentiation of LTP magnitude | This compound is expected to lower the threshold for LTP induction. |
| This compound + suprathreshold LTP induction | No significant change in maximal LTP | The potentiating effect may be occluded when LTP is already saturated. | |
| Long-Term Depression (LTD) | This compound + subthreshold LTD induction | Potentiation of LTD magnitude | M1 receptor activation can also facilitate LTD under certain induction protocols. |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on synaptic transmission and plasticity in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
This protocol is adapted from established methods for preparing rodent hippocampal slices.[1][2][3]
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Guillotine or surgical scissors
-
Dissection tools (forceps, spatula, scalpel)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Transfer pipettes
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see table below)
-
Artificial cerebrospinal fluid (aCSF) (see table below)
Solutions:
| Reagent | Cutting Solution (mM) | aCSF (mM) |
| Sucrose | 210 | - |
| NaCl | - | 124 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 26 | 26 |
| D-Glucose | 10 | 10 |
| MgCl2 | 4 | 2 |
| CaCl2 | 0.5 | 2 |
Procedure:
-
Prepare cutting solution and aCSF in advance and saturate with carbogen gas for at least 15-20 minutes before use. Chill the cutting solution to 0-4°C.
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus. For transverse slices, make a sagittal cut to separate the hemispheres. Glue one hemisphere onto the vibratome stage.
-
Submerge the mounted brain in the ice-cold cutting solution in the vibratome buffer tray.
-
Cut 300-400 µm thick transverse hippocampal slices.
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before starting recordings.
Electrophysiological Recordings
Equipment:
-
Upright microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording:
-
Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds.
-
Determine the stimulus intensity that elicits 40-50% of the maximal fEPSP response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use. Based on data from related M1 PAMs, a starting concentration of 10 µM is recommended.
-
Switch the perfusion to the aCSF containing this compound.
-
Perfuse with the drug solution for at least 20-30 minutes to ensure equilibration within the slice before proceeding with plasticity induction protocols.
-
-
Induction of Long-Term Potentiation (LTP):
-
After drug application and a stable baseline is re-established, deliver a high-frequency stimulation (HFS) protocol to the Schaffer collaterals. A common protocol is one or more trains of 100 Hz for 1 second.
-
To test the effect of this compound on the threshold of LTP induction, a subthreshold HFS protocol (e.g., a single train of 100 Hz) can be used.
-
-
Induction of Long-Term Depression (LTD):
-
To induce LTD, apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.
-
Concluding Remarks
This compound, as a positive allosteric modulator of the M1 muscarinic receptor, holds significant potential for modulating synaptic plasticity in the hippocampus. The protocols and information provided herein offer a solid foundation for researchers to investigate the electrophysiological effects of this compound. It is recommended to perform concentration-response experiments to determine the optimal concentration of this compound for the desired effect in your specific experimental setup. Careful control experiments, including vehicle controls, are essential for the accurate interpretation of the results. The study of M1 PAMs like this compound in hippocampal slice preparations will undoubtedly contribute to a better understanding of the role of cholinergic modulation in cognitive processes and may pave the way for novel therapeutic strategies.
References
Application Notes and Protocols for VU0424465 in Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0424465 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a key target in the glutamatergic hypothesis of schizophrenia. As an "ago-PAM," this compound exhibits both potentiating effects on the endogenous ligand glutamate and direct agonist activity.[1] This profile suggests its potential for modulating glutamatergic neurotransmission, which is dysregulated in schizophrenia. However, preclinical in vivo studies have revealed a significant neurotoxicity concern with this compound, which necessitates careful dose selection and monitoring in rodent models. These application notes provide a summary of the available data, detailed experimental protocols for analogous compounds, and crucial safety considerations for the use of this compound in schizophrenia research.
Introduction
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has been strongly implicated in the pathophysiology of schizophrenia. Hypofunction of NMDA receptors is thought to contribute to the positive, negative, and cognitive symptoms of the disorder. Positive allosteric modulators of mGlu5 have emerged as a promising therapeutic strategy to enhance NMDA receptor function and alleviate glutamatergic deficits. This compound is a potent mGlu5 PAM that has been characterized in vitro, demonstrating high affinity and efficacy in modulating mGlu5-mediated signaling pathways, such as intracellular calcium mobilization and ERK1/2 phosphorylation.[1] While in vivo data for this compound in rodent models of schizophrenia are limited, studies with analogous mGlu5 PAMs have shown efficacy in preclinical models predictive of antipsychotic activity. This document aims to provide researchers with a comprehensive guide to initiating in vivo studies with this compound for schizophrenia, drawing upon available data for this compound and related compounds.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay |
| Ki | 11.8 nM | - | MPEP allosteric binding site |
| EC50 (agonist activity) | 171 ± 15 nM | - | Calcium mobilization |
| EC50 (PAM activity) | 1.5 ± 0.8 nM | - | Glutamate-induced calcium mobilization |
Data sourced from MedchemExpress product information.[1]
In Vivo Dosing of this compound and a Structurally Related mGlu5 PAM (VU0409551)
| Compound | Species | Model | Dose Range / ED50 | Route | Key Findings | Reference |
| This compound | Rat | - | 3 mg/kg (single dose) | i.p. | Induced cell death in the auditory cortex. | Rook et al., 2015[2] |
| VU0409551 | Rat | Amphetamine-Induced Hyperlocomotion | 3-100 mg/kg; ED50 = 5.9 mg/kg | p.o. | Dose-dependent reversal of hyperlocomotion. | Rook et al., 2015[2] |
Note: The neurotoxicity observed with this compound at a relatively low dose is a critical consideration for any in vivo study design.
Experimental Protocols
Rodent Models of Schizophrenia
Several well-established rodent models can be employed to assess the antipsychotic potential of this compound. The choice of model will depend on the specific symptom domain being investigated (positive, negative, or cognitive).
-
Pharmacologically-Induced Hyperactivity (Positive Symptoms): This model mimics the positive symptoms of schizophrenia.
-
Inducing Agent: Amphetamine (a dopamine (B1211576) releaser) or MK-801 (an NMDA receptor antagonist).
-
Species: Mouse or Rat.
-
Procedure:
-
Acclimate animals to the testing environment (e.g., open field arena).
-
Administer this compound at the desired doses via the appropriate route (e.g., intraperitoneal - i.p., or oral gavage - p.o.).
-
After a pre-treatment period (typically 30-60 minutes), administer the psychostimulant (e.g., amphetamine at 1-3 mg/kg, s.c.; or MK-801 at 0.1-0.3 mg/kg, i.p.).
-
Immediately place the animal in the open field arena and record locomotor activity for 60-90 minutes using an automated tracking system.
-
-
Endpoint: Total distance traveled, time spent moving, and stereotypy counts.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response (Sensorimotor Gating Deficits): This model assesses deficits in sensorimotor gating, a translational measure of a core deficit in schizophrenia.
-
Inducing Agent: Can be tested in naive animals or in a drug-induced deficit model (e.g., using apomorphine (B128758) or MK-801).
-
Species: Rat or Mouse.
-
Procedure:
-
Administer this compound at the desired doses.
-
After the pre-treatment period, place the animal in a startle chamber.
-
Present a series of acoustic stimuli: a startling pulse alone, a non-startling prepulse followed by the pulse, and background noise.
-
Measure the startle response (whole-body flinch) via a piezoelectric transducer.
-
-
Endpoint: Percent prepulse inhibition, calculated as [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.
-
Formulation and Administration of this compound
Based on available information for this compound, a common vehicle for in vivo administration is a suspension in a mixture of DMSO and corn oil.[1]
-
Example Formulation (for i.p. administration):
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
On the day of the experiment, dilute the stock solution with sterile corn oil to the final desired concentration. A final DMSO concentration of 10% or less is recommended to minimize vehicle effects.
-
Vortex thoroughly before each injection to ensure a uniform suspension.
-
Important: Due to the reported neurotoxicity, it is strongly recommended to start with a low dose range (e.g., 0.1 - 1 mg/kg) and include a thorough histopathological assessment of the brain in a pilot study.
Mandatory Visualizations
Signaling Pathway of mGlu5 Activation
Caption: Signaling pathway of mGlu5 activation by glutamate and this compound.
Experimental Workflow for Amphetamine-Induced Hyperlocomotion
Caption: Workflow for assessing this compound in the amphetamine-induced hyperlocomotion model.
Discussion and Safety Considerations
The primary challenge in utilizing this compound for in vivo studies of schizophrenia is the potential for neurotoxicity. The observation of cell death in the auditory cortex of rats at a dose of 3 mg/kg is a significant safety concern that must be addressed in any experimental design.[2] It is crucial to conduct a dose-response study starting with very low doses and to include histopathological analysis of the brain to identify a safe and effective dose range.
The data from the structurally related compound, VU0409551, which shows efficacy in a psychosis model with an ED50 of 5.9 mg/kg, suggests that a therapeutic window may exist for mGlu5 PAMs of this class.[2] However, the distinct pharmacological profiles of these compounds mean that the therapeutic window for this compound may be narrower or non-existent.
Researchers should also consider the "ago-PAM" nature of this compound. While the agonist activity may contribute to its efficacy, it could also be a factor in its toxicity profile. Comparing the effects of this compound with a "pure" mGlu5 PAM (one without intrinsic agonist activity) could provide valuable insights into the structure-activity and structure-toxicity relationships of this class of compounds.
References
Application Notes and Protocols for Preparing VU0424465 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of VU0424465, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Introduction
This compound is a valuable research tool for studying the physiological and pathological roles of mGluR5.[1] Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. DMSO is a common solvent for dissolving hydrophobic compounds like this compound for in vitro and in vivo studies.[2][3] This guide outlines the necessary steps and precautions for preparing a concentrated stock solution of this compound in DMSO.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Property | Value | Source |
| Molecular Weight | 326.37 g/mol | [3] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 100 mM | |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% |
Experimental Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all equipment is clean and dry. It is recommended to work in a fume hood. Due to the hygroscopic nature of DMSO, it is best to use a fresh, unopened bottle to minimize water content.[2]
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 100 mM stock solution, you would need 32.64 mg of this compound (see calculation below).
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound.
-
To calculate the required volume of DMSO, use the following formula: Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 32.64 mg of this compound to make a 100 mM (0.1 M) solution: Volume (L) = 0.03264 g / (326.37 g/mol x 0.1 mol/L) = 0.001 L = 1 ml
-
-
Ensuring Complete Dissolution:
-
Cap the vial securely and vortex the solution until the this compound is completely dissolved.
-
Gentle warming or sonication may be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Protect the vials from light.[4]
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solution in DMSO.
Signaling Pathway of mGluR5 Modulation
This compound acts as a positive allosteric modulator and a partial agonist at the mGluR5.[2] Its binding to an allosteric site on the receptor potentiates the response to the endogenous agonist, glutamate. This modulation can lead to the activation of various downstream signaling pathways, including the Gq-coupled pathway leading to inositol (B14025) phosphate (B84403) (IP) accumulation and intracellular calcium mobilization, as well as influencing other pathways like ERK1/2 phosphorylation.
Caption: Simplified signaling pathway of mGluR5 activation and modulation by this compound.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
By following these guidelines, researchers can confidently prepare and store this compound stock solutions, ensuring the integrity of their experiments and the reliability of their data.
References
- 1. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0424465 in Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] mGlu5 receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, a fundamental mechanism for learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory.[2][3][4] The potentiation of mGlu5 activity by PAMs has been a significant area of interest for therapeutic strategies aimed at enhancing cognitive function. These application notes provide a comprehensive overview of this compound, its known effects on mGlu5 signaling, and detailed protocols for its application in LTP studies, with a critical perspective on its expected outcomes.
Data Presentation: Pharmacological Profile of this compound
This compound exhibits a complex pharmacological profile, acting as both a positive allosteric modulator and a direct agonist at mGlu5 receptors. Its activity is characterized by a bias towards certain signaling pathways over others.
| Parameter | Value | Target/Effect | Cell Type | Reference |
| Ki | 11.8 nM | MPEP allosteric binding site on mGlu5 | Recombinant cells | [1] |
| EC50 (PAM activity) | 1.5 nM | Potentiation of glutamate-induced calcium mobilization | Recombinant cells | [1] |
| EC50 (Agonist activity) | 171 nM | Induction of intracellular calcium mobilization | Recombinant cells | [1] |
| Maximum Efficacy (Agonist) | 65% (compared to glutamate) | Induction of intracellular calcium mobilization | Recombinant cells | [1] |
| Signaling Bias | 110-fold towards IP1 accumulation | Comparison of iCa2+ mobilization vs. IP1 accumulation | HEK293A-mGlu5-low cells | [1] |
| Signaling Bias | 9-fold towards pERK1/2 | Comparison of iCa2+ mobilization vs. ERK1/2 phosphorylation | HEK293A-mGlu5-low cells | [1] |
Application Notes
mGlu5 Receptors and Synaptic Plasticity:
Group I mGluRs, which include mGlu5, are linked to the Gαq protein. Their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for the induction of certain forms of synaptic plasticity.[5][6] Notably, mGlu5 activation can potentiate NMDA receptor (NMDAR) currents, a key step in the induction of NMDAR-dependent LTP.[6]
The Complex Role of mGlu5 PAMs in LTP:
Based on the signaling pathways, it was hypothesized that mGlu5 PAMs would enhance NMDAR-dependent LTP. However, studies with related compounds have challenged this assumption. For instance, the mGlu5 PAM VU0409551, which potentiates Gαq-mediated signaling, does not enhance NMDAR-dependent LTP at the Schaffer collateral-CA1 synapse in the rat hippocampus.[7] This suggests that the in vivo cognitive-enhancing effects of some mGlu5 PAMs may be mediated by mechanisms other than the direct potentiation of NMDAR-dependent LTP.[7]
Considerations for this compound Application:
Given the findings with similar mGlu5 PAMs, researchers should approach studies with this compound with the following considerations:
-
Potential for Biased Signaling: this compound shows significant bias towards IP1 accumulation and ERK1/2 phosphorylation over intracellular calcium mobilization.[1] This biased agonism could lead to distinct downstream effects on synaptic plasticity compared to glutamate.
-
NMDAR-Independent Effects: It is plausible that any observed effects of this compound on synaptic plasticity might be independent of NMDAR potentiation. Researchers should consider investigating its impact on other forms of plasticity, such as mGluR-dependent long-term depression (LTD).[7]
-
Neurotoxicity: A critical consideration is the report of this compound inducing cell death in the auditory cortex at a relatively low dose (3 mg/kg, i.p.).[7] This potential for neurotoxicity necessitates careful dose-response studies and viability assessments in any experimental preparation.
Experimental Protocols
The following protocols are designed to enable researchers to investigate the effects of this compound on synaptic plasticity in acute hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 350-400 µm thick horizontal or coronal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
Maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Place a slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes before any experimental manipulation.
Protocol 3: Assessing the Effect of this compound on LTP
-
Establish a stable baseline recording as described in Protocol 2.
-
Bath apply this compound at the desired concentration (e.g., 1-10 µM) for a 20-minute period. A vehicle control should be run in parallel.
-
Induce LTP using a standard high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated 4 times with a 10-second interval.
-
Wash out the compound and continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
-
Analyze the data by normalizing the fEPSP slope to the pre-LTP baseline.
Protocol 4: Assessing the Effect of this compound on mGluR-Dependent LTD
-
Establish a stable baseline recording as described in Protocol 2.
-
Bath apply the group 1 mGluR agonist (S)-3,5-DHPG (e.g., 50 µM) for 5-10 minutes to induce LTD.
-
To test the effect of this compound , pre-incubate the slice with this compound for 20 minutes before co-application with a sub-threshold concentration of DHPG (e.g., 25 µM).[7]
-
Wash out the compounds and continue recording for at least 60 minutes to monitor the depression of the fEPSP slope.
-
Analyze the data by normalizing the fEPSP slope to the pre-LTD baseline.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Canonical mGlu5 signaling pathway activated by glutamate and modulated by this compound.
Caption: Experimental workflow for assessing the effect of this compound on Long-Term Potentiation.
Caption: Biased agonism of this compound at the mGlu5 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs [frontiersin.org]
- 6. Role of mGlu5 in Persistent Forms of Hippocampal Synaptic Plasticity and the Encoding of Spatial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Term Depression with VU0424465
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) and partial agonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. Its agonist activity allows it to directly activate mGluR5, showing a bias towards signaling pathways involving inositol (B14025) phosphate (B84403) (IP1) accumulation and extracellular signal-regulated kinase (ERK1/2) phosphorylation over intracellular calcium mobilization.[1] This profile makes this compound a valuable tool for investigating the role of mGluR5 in synaptic plasticity, particularly long-term depression (LTD), a persistent reduction in synaptic strength that is crucial for learning and memory.
These application notes provide detailed protocols for utilizing this compound to study mGluR5-dependent LTD in ex vivo rodent hippocampal slices. The protocols cover both chemically and synaptically induced LTD, allowing researchers to explore the multifaceted roles of mGluR5 in synaptic plasticity.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and the quantitative effects of related mGluR5 PAMs on LTD, providing a basis for experimental design.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [1] |
| Action | Positive Allosteric Modulator (PAM) and Agonist | [1] |
| Binding Affinity (Ki) | 11.8 nM (at MPEP allosteric binding site) | [1] |
| PAM Potency (EC50) | 1.5 nM (for glutamate-induced Ca2+ mobilization) | [1] |
| Agonist Potency (EC50) | 171 nM (for Ca2+ mobilization) | [1] |
| Signaling Bias | Towards IP1 accumulation and ERK1/2 phosphorylation | [1] |
Table 2: Effect of mGluR5 PAMs on the Magnitude of Long-Term Depression (LTD) in Hippocampal CA1 Region
| Compound | Induction Method | Concentration | % Depression of fEPSP Slope (Control) | % Depression of fEPSP Slope (with PAM) | Reference |
| VU-29 | DHPG (25 µM) | 1 µM | ~15% | ~33% | [2] |
| VU-29 | Paired-Pulse Low-Frequency Stimulation (PP-LFS) | 1 µM | ~15% | ~29% | [2] |
| VU0409551 | DHPG (25 µM) | 10 µM | ~10% | ~35% | |
| VU0409551 | DHPG (75 µM) | 10 µM | ~25% | Not applicable (used to establish maximal LTD) |
Experimental Protocols
The following are detailed protocols for inducing and studying mGluR5-dependent LTD in acute hippocampal slices using this compound. These protocols are based on established methods for studying mGluR-LTD and the known properties of this compound and related compounds.
Protocol 1: Potentiation of Chemically-Induced LTD (DHPG-LTD) with this compound
This protocol describes how to enhance LTD induced by the Group I mGluR agonist (S)-3,5-Dihydroxyphenylglycine (DHPG) using this compound.
Materials:
-
This compound
-
(S)-3,5-Dihydroxyphenylglycine (DHPG)
-
Artificial cerebrospinal fluid (aCSF)
-
Standard electrophysiology rig for brain slice recording
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents according to standard laboratory procedures. Allow slices to recover in aCSF for at least 1 hour before recording.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.033 Hz).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in aCSF to a final working concentration of 1 µM . Note: The optimal concentration may need to be determined empirically, but 1 µM is a good starting point based on studies with the related compound VU-29.
-
Switch the perfusion to aCSF containing 1 µM this compound and continue to record baseline activity for 20 minutes.
-
-
Induction of DHPG-LTD:
-
Prepare a solution of DHPG in aCSF. To induce a submaximal LTD, a concentration of 25 µM DHPG is recommended.
-
Co-apply 25 µM DHPG with 1 µM this compound in aCSF for 10-20 minutes.
-
-
Washout and Post-Induction Recording:
-
Washout the drugs by perfusing with standard aCSF.
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTD.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug baseline.
-
Compare the magnitude of LTD in slices treated with DHPG alone versus those treated with DHPG and this compound.
-
Protocol 2: Enhancement of Synaptically-Induced LTD (PP-LFS-LTD) with this compound
This protocol details how to use this compound to enhance LTD induced by a paired-pulse low-frequency stimulation (PP-LFS) protocol.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Standard electrophysiology rig for brain slice recording with a programmable stimulator
Procedure:
-
Slice Preparation and Electrophysiological Recording: Follow steps 1 and 2 as described in Protocol 1.
-
Application of this compound:
-
Prepare a 1 µM working solution of this compound in aCSF.
-
Perfuse the slice with aCSF containing 1 µM this compound for at least 20 minutes prior to inducing LTD.
-
-
Induction of PP-LFS-LTD:
-
Deliver a paired-pulse low-frequency stimulation protocol to the Schaffer collaterals. A typical protocol consists of 900 paired pulses (50 ms (B15284909) inter-stimulus interval) delivered at 1 Hz .
-
-
Post-Induction Recording:
-
Following the PP-LFS protocol, resume baseline stimulation (e.g., 0.033 Hz).
-
Continue to record fEPSPs for at least 60 minutes to monitor the induction and expression of LTD.
-
-
Data Analysis:
-
Analyze the fEPSP slope as described in Protocol 1.
-
Compare the magnitude of LTD in control slices (PP-LFS alone) versus slices pre-treated with this compound.
-
Visualizations
Signaling Pathway of mGluR5-Mediated LTD
Caption: Signaling cascade of mGluR5-mediated LTD.
Experimental Workflow for Studying this compound Effects on LTD
Caption: Workflow for investigating this compound's role in LTD.
References
Application Notes and Protocols for Behavioral Assays Using VU0424465 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0424465 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Selective activation of the M1 receptor is a promising therapeutic strategy for improving cognitive function in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] M1 PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor themselves. This mechanism is thought to provide a more refined modulation of neural circuits and potentially a wider therapeutic window compared to orthosteric agonists.[1]
While direct behavioral studies featuring this compound in mice are not extensively detailed in the public literature, research on closely related M1 PAMs provides a strong framework for designing and interpreting such experiments. Compounds like VU0453595 and VU0486846, which are also M1 PAMs devoid of significant intrinsic agonist activity, have shown robust pro-cognitive effects in rodent models without the adverse effects, such as convulsions, seen with M1 PAMs that also possess strong agonist properties (ago-PAMs).[1][2][3]
These application notes provide detailed protocols for key behavioral assays—the Novel Object Recognition (NOR) test for recognition memory and the Prepulse Inhibition (PPI) of the acoustic startle reflex for sensorimotor gating—that are critical for evaluating the therapeutic potential of M1 PAMs like this compound in mouse models of cognitive impairment and schizophrenia.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway with PAM Modulation
The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation by acetylcholine initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. This compound, as an M1 PAM, binds to an allosteric site on the receptor, enhancing the affinity and/or efficacy of acetylcholine.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0424465 in an Amphetamine-Induced Hyperlocomotion Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0424465 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. M1 receptors are predominantly expressed in the central nervous system and are a promising therapeutic target for the treatment of cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia. The amphetamine-induced hyperlocomotion model in rodents is a widely used preclinical assay to evaluate the potential antipsychotic activity of novel compounds, particularly their ability to ameliorate the positive symptoms of schizophrenia. This document provides a detailed protocol for assessing the efficacy of this compound in attenuating amphetamine-induced hyperlocomotion in rats, based on established methodologies for similar compounds.
Mechanism of Action
Amphetamine increases locomotor activity primarily by promoting the release of dopamine (B1211576) from presynaptic terminals in the striatum and nucleus accumbens. M1 muscarinic receptors are also expressed in these brain regions and are known to modulate dopaminergic neurotransmission. Positive allosteric modulators of the M1 receptor, such as this compound, enhance the effect of the endogenous neurotransmitter, acetylcholine, at the M1 receptor. This potentiation of M1 receptor signaling is hypothesized to have a modulatory effect on the dopamine system, potentially normalizing the hyperactivity induced by amphetamine.
Signaling Pathway
Caption: Proposed signaling pathway of this compound in modulating amphetamine-induced hyperlocomotion.
Experimental Protocol
This protocol outlines the procedure for evaluating the effect of this compound on amphetamine-induced hyperlocomotion in rats.
1. Animals
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g at the start of the experiment.
-
Housing: Animals should be housed in pairs in a temperature-controlled room with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment.
2. Materials and Reagents
-
This compound
-
d-Amphetamine sulfate
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Saline (0.9% NaCl)
-
Locomotor activity chambers equipped with infrared beams.
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
3. Experimental Procedure
Experimental Workflow
Caption: Workflow for the amphetamine-induced hyperlocomotion experiment.
Step-by-Step Protocol:
-
Habituation: Habituate the rats to the locomotor activity chambers for 30-60 minutes for 2-3 consecutive days prior to the test day. This reduces novelty-induced hyperactivity. On the test day, place the animals in the chambers for a 30-minute habituation period.[1]
-
Pretreatment: After the habituation period, administer this compound or its vehicle intraperitoneally (i.p.). Doses should be determined based on prior pharmacokinetic and tolerability studies. A suggested dose range for a novel M1 PAM could be 10, 30, and 56.6 mg/kg.[2]
-
Pretreatment Interval: Return the animals to their home cages or keep them in a quiet holding area for a pretreatment interval of 30-60 minutes.
-
Amphetamine Administration: Following the pretreatment interval, administer d-amphetamine subcutaneously (s.c.) at a dose known to induce robust hyperlocomotion (e.g., 0.5-1.5 mg/kg).[2][3] A control group should receive saline instead of amphetamine.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, place the rats back into the locomotor activity chambers and record their activity for 60-90 minutes.[1] Locomotor activity is typically measured as total distance traveled, horizontal beam breaks, or ambulatory counts.
4. Experimental Groups
A typical study design would include the following groups (n=8-12 animals per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Amphetamine
-
Group 3: this compound (Low Dose) + Amphetamine
-
Group 4: this compound (Mid Dose) + Amphetamine
-
Group 5: this compound (High Dose) + Amphetamine
5. Data Analysis
-
The primary endpoint is the total locomotor activity (e.g., distance traveled in cm) during the 60-90 minute recording period after amphetamine administration.
-
Data should be analyzed using a one-way or two-way analysis of variance (ANOVA), followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle + amphetamine control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The following tables present hypothetical data for the effect of this compound on amphetamine-induced hyperlocomotion, based on expected outcomes for a successful M1 PAM in this model.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg) | N | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Amphetamine Response |
| Vehicle + Saline | - | 10 | 1500 ± 150 | - |
| Vehicle + Amphetamine | 1.5 | 10 | 8500 ± 500 | 0% |
| This compound + Amphetamine | 10 | 10 | 6800 ± 450 | 24.3% |
| This compound + Amphetamine | 30 | 10 | 4500 ± 400* | 57.1% |
| This compound + Amphetamine | 56.6 | 10 | 3200 ± 350** | 75.7% |
*p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group (Dunnett's test).
Table 2: Time Course of Amphetamine-Induced Hyperlocomotion and the Effect of this compound
| Distance Traveled (cm) per 15-min Interval ± SEM | ||||
| Treatment Group | 0-15 min | 15-30 min | 30-45 min | 45-60 min |
| Vehicle + Saline | 400 ± 50 | 350 ± 45 | 300 ± 40 | 250 ± 30 |
| Vehicle + Amphetamine | 2500 ± 200 | 2800 ± 250 | 2000 ± 180 | 1200 ± 150 |
| This compound (30 mg/kg) + Amphetamine | 1200 ± 150 | 1500 ± 180 | 1000 ± 120* | 800 ± 100 |
*p < 0.05 compared to Vehicle + Amphetamine group at the same time interval (Two-way ANOVA with Sidak's multiple comparisons test).
The amphetamine-induced hyperlocomotion model is a valuable tool for assessing the potential antipsychotic-like properties of M1 PAMs such as this compound. A dose-dependent reduction in amphetamine-induced locomotor activity by this compound would provide strong evidence for its potential as a novel therapeutic for schizophrenia. The detailed protocol and data presentation format provided herein offer a robust framework for conducting and interpreting such studies.
References
Application Notes and Protocols for Prepulse Inhibition Assay with VU0424465
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a widely used translational model for sensorimotor gating, a process that is deficient in several neuropsychiatric disorders, most notably schizophrenia.[1][2][3] This document provides a detailed protocol for conducting a PPI assay in rodents to evaluate the therapeutic potential of VU0424465, a potent and partial positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[4] Deficits in sensorimotor gating in conditions like schizophrenia are thought to involve alterations in glutamatergic neurotransmission.[1] Positive allosteric modulators of mGlu5 receptors are being investigated as a promising therapeutic strategy for schizophrenia.[5]
Introduction to Prepulse Inhibition (PPI)
The acoustic startle reflex is a basic, involuntary response to a sudden, loud noise.[6] In the PPI paradigm, the presentation of a weak acoustic stimulus shortly before the startling noise attenuates this reflex.[6] This inhibition is considered an operational measure of sensorimotor gating, the brain's ability to filter out irrelevant sensory information.[1][6] Impaired PPI is a hallmark of schizophrenia and other disorders characterized by sensory overload and cognitive fragmentation.[1][2] The PPI test is therefore a valuable tool for screening potential antipsychotic compounds.[7]
This compound: A Positive Allosteric Modulator of mGlu5
This compound is a research compound that acts as a positive allosteric modulator of the mGlu5 receptor.[4] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[8] The mGlu5 receptor is a G protein-coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[9][10] By potentiating mGlu5 signaling, this compound is hypothesized to restore glutamatergic homeostasis and ameliorate deficits in sensorimotor gating. Studies with other mGlu5 PAMs, such as VU-29 and CDPPB, have shown promise in improving PPI deficits in animal models of schizophrenia, providing a strong rationale for investigating this compound in this assay.[8]
Experimental Protocol: Prepulse Inhibition Assay with this compound
This protocol is designed for use with rats, but can be adapted for mice.
Animals
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g at the start of the experiment.
-
Housing: Animals should be housed in groups of 2-3 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures. Transport the animals to the testing room at least 30 minutes before the start of the assay for acclimation to the new environment.[11]
Apparatus
The experiment is conducted in a startle chamber which consists of:
-
A sound-attenuating chamber to minimize external noise.[9]
-
A small animal enclosure (e.g., a Plexiglas cylinder) mounted on a platform.
-
A piezoelectric transducer under the platform to detect and measure the animal's startle response.
-
A high-frequency speaker to deliver the acoustic stimuli (background noise, prepulse, and pulse).
-
A computer with specialized software to control the stimuli and record the startle response.
This compound Preparation and Administration
-
Vehicle: A suitable vehicle for this compound should be determined based on its solubility. A common vehicle is a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Dose Range: Based on other behavioral studies with mGlu5 PAMs, a suggested dose range for this compound is 3, 10, and 30 mg/kg.[6] A vehicle control group should always be included.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection 30-60 minutes before placing the animal in the startle chamber.
Experimental Procedure
The PPI session consists of several trial types presented in a pseudorandom order:
-
Acclimation (5 minutes): The animal is placed in the startle chamber with only background white noise (e.g., 65-70 dB) present.[9]
-
Habituation (Optional but Recommended): Present 5-10 startle pulses alone at the beginning of the session to stabilize the startle response. These trials are not included in the data analysis.[12]
-
Trial Types: The main session consists of a series of trials with a variable inter-trial interval (ITI) averaging 15-30 seconds.[9] The trial types include:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented.
-
Prepulse-plus-pulse trials: The startle pulse is preceded by a weak prepulse (e.g., 75, 80, or 85 dB; 20 ms duration). The interstimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.
-
Prepulse-alone trials: Only the prepulse is presented to ensure it does not elicit a startle response on its own.
-
No-stimulus trials: Only the background noise is present to measure baseline movement.
-
-
Session Duration: A typical session lasts 20-30 minutes and includes 10-15 presentations of each trial type.
Data Analysis
-
Startle Amplitude: The primary dependent variable is the maximum startle amplitude (Vmax) recorded during a defined window after the pulse onset.
-
Percent Prepulse Inhibition (%PPI): This is calculated for each prepulse intensity using the following formula:
%PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Statistical Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment (vehicle vs. This compound doses) as a between-subjects factor and prepulse intensity as a within-subjects factor. Post-hoc tests (e.g., Tukey's or Dunnett's) are used to compare individual group means.
Data Presentation
The following tables present hypothetical data based on expected outcomes from studies with similar mGlu5 PAMs, illustrating how this compound might improve PPI deficits in a rodent model of schizophrenia (e.g., after administration of a disrupting agent like MK-801 or in a neurodevelopmental model).
Table 1: Effect of this compound on Mean Startle Amplitude (Vmax) in Pulse-Alone Trials
| Treatment Group | Dose (mg/kg) | Mean Startle Amplitude (Vmax) ± SEM |
| Vehicle | - | 600 ± 50 |
| This compound | 3 | 580 ± 45 |
| This compound | 10 | 610 ± 55 |
| This compound | 30 | 590 ± 50 |
This table illustrates that this compound is not expected to have a significant effect on the baseline startle response.
Table 2: Effect of this compound on Percent Prepulse Inhibition (%PPI) in a Schizophrenia Model
| Treatment Group | Dose (mg/kg) | %PPI at 75 dB Prepulse ± SEM | %PPI at 80 dB Prepulse ± SEM | %PPI at 85 dB Prepulse ± SEM |
| Vehicle (Control) | - | 65 ± 5 | 75 ± 4 | 85 ± 3 |
| Vehicle + Disrupting Agent | - | 30 ± 6 | 40 ± 5 | 50 ± 6 |
| This compound + Disrupting Agent | 3 | 40 ± 5 | 52 ± 6 | 63 ± 5 |
| This compound + Disrupting Agent | 10 | 55 ± 4 | 68 ± 5 | 78 ± 4 |
| This compound + Disrupting Agent | 30 | 62 ± 5 | 73 ± 4 | 82 ± 3 |
*p < 0.05 compared to Vehicle + Disrupting Agent group. This table demonstrates a hypothetical dose-dependent reversal of PPI deficits by this compound.
Mandatory Visualizations
Signaling Pathway of mGlu5 Receptor
Caption: mGlu5 receptor signaling pathway activated by glutamate and potentiated by this compound.
Experimental Workflow for PPI Assay
Caption: Experimental workflow for the prepulse inhibition assay with this compound.
Logical Relationship of the Experiment
Caption: Logical framework of the experiment investigating this compound's effect on PPI.
References
- 1. Modulation of mGlu5 improves sensorimotor gating deficits in rats neonatally treated with quinpirole through changes in dopamine D2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hellobio.com [hellobio.com]
- 5. Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5) Receptors Reverses N-Methyl-D-Aspartate Antagonist-Induced Alteration of Neuronal Firing in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group I mGluRs positive allosteric modulators improved schizophrenia-related behavioral and molecular deficits in the Poly I:C rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The antipsychotic-like effects of positive allosteric modulators of metabotropic glutamate mGlu4 receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing VU0424465-Induced Epileptiform Activity
Welcome to the technical support center for researchers utilizing the mGlu5 Positive Allosteric Modulator (PAM)-agonist, VU0424465. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you effectively manage and prevent the epileptiform activity that can be induced by this compound in ex vivo brain slice preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause epileptiform activity?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It also exhibits agonist activity, meaning it can directly activate the receptor in the absence of the endogenous ligand, glutamate. The mGlu5 receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to increased intracellular calcium and enhanced neuronal excitability. By potentiating or directly activating mGlu5, this compound can significantly increase neuronal firing and synaptic transmission. In brain slice preparations, this heightened excitability can lead to synchronized, high-frequency neuronal discharges that are characteristic of epileptiform activity.
Q2: I'm observing spontaneous epileptiform activity in my slices even before applying this compound. What could be the cause?
A2: Spontaneous activity can arise from several factors related to slice health and the experimental environment:
-
Mechanical Trauma: Damage during the dissection and slicing procedure can lead to unhealthy, hyperexcitable neurons. Ensure your slicing technique is as gentle as possible.
-
Suboptimal Buffers: Incorrect pH or osmolarity of your artificial cerebrospinal fluid (aCSF) can stress neurons. Always double-check the pH (7.3-7.4) and osmolarity of your solutions. Divalent ions like Ca²⁺ and Mg²⁺ should be added last to prevent precipitation.
-
Inadequate Oxygenation: All buffers must be continuously and vigorously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain slice viability. Insufficient oxygenation is a common cause of poor slice health.
-
Recovery Conditions: Ensure slices have an adequate recovery period (at least 1 hour) at the appropriate temperature (e.g., 32-35°C) before transferring them to the recording chamber.
Q3: What are the recommended antagonists to prevent or reverse this compound-induced activity?
A3: To specifically block the effects of this compound, you should use a negative allosteric modulator (NAM) of the mGlu5 receptor. The two most commonly cited and effective mGlu5 NAMs are:
-
MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine): Highly potent and selective for mGlu5. It is often preferred due to fewer off-target effects compared to MPEP.
-
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A well-characterized mGlu5 antagonist, though it may have some off-target effects at higher concentrations, including action on NMDA receptors.
These compounds act non-competitively to inhibit mGlu5 receptor activation, thereby preventing the downstream signaling cascade that leads to hyperexcitability.
Q4: My antagonist is not effectively blocking the epileptiform activity. What should I check?
A4: If you are experiencing a lack of efficacy with your mGlu5 antagonist, consider the following troubleshooting steps:
-
Concentration: Verify that you are using an effective concentration. See the data tables below for recommended ranges. You may need to perform a concentration-response curve to determine the optimal concentration for your specific tissue and experimental conditions.
-
Pre-incubation Time: Antagonists require time to diffuse into the slice and bind to their target. Ensure you are pre-incubating the slice with the antagonist for a sufficient period (typically 15-30 minutes) before applying this compound.
-
Compound Integrity: Confirm that your antagonist stock solution is correctly prepared and has not degraded. Small aliquots stored at -20°C or -80°C are recommended to avoid repeated freeze-thaw cycles.
-
Washout: If you are trying to reverse established activity, ensure your perfusion system provides a complete and rapid exchange of solutions.
-
Slice Health: A very unhealthy or damaged slice may exhibit hyperexcitability through mechanisms that are not solely dependent on mGlu5 activation, making it appear as if the antagonist is ineffective. Always start with healthy, stable slices.
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Guide 1: Optimizing Slice Health
| Symptom | Possible Cause | Recommended Solution |
| High baseline noise / Spontaneous firing | Poor slice viability due to excitotoxicity or mechanical damage. | Dissect as quickly as possible in ice-cold, carbogenated slicing solution. Consider using a sucrose-based or NMDG-based protective cutting solution. Check the angle and sharpness of your vibratome blade. |
| Swollen or shrunken cell appearance | Incorrect osmolarity of aCSF or internal patch solution. | Measure and adjust the osmolarity of all solutions to be within the physiological range (typically 290-310 mOsm). |
| Drifting baseline recording | Unstable perfusion flow or temperature fluctuations. | Ensure a constant perfusion rate (e.g., 2-4 mL/min). Use a temperature controller to maintain a stable bath temperature. Check for leaks in the perfusion system. |
| Cloudy or precipitated aCSF | Incorrect order of adding divalent cations. | Prepare aCSF by adding Mg²⁺ and Ca²⁺ salts last, after the solution has been thoroughly bubbled with carbogen. This prevents the formation of insoluble precipitates. |
Guide 2: Effective Use of mGlu5 Modulators
| Symptom | Possible Cause | Recommended Solution |
| No epileptiform activity after this compound application | This compound concentration is too low; Compound degradation. | Verify the concentration of your this compound stock. Prepare fresh dilutions for each experiment. Consider increasing the concentration in a stepwise manner. |
| Incomplete block of activity with MTEP/MPEP | Insufficient antagonist concentration or incubation time. | Increase the antagonist concentration (see Table 1). Increase the pre-incubation time to at least 30 minutes before applying this compound to allow for full tissue penetration. |
| Irreversible epileptiform activity | High concentration of this compound causing excitotoxicity. | Use the lowest effective concentration of this compound. Ensure a robust perfusion system for rapid washout of the compound if reversal is intended. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and relevant mGlu5 antagonists.
Table 1: Effective Concentrations of mGlu5 Antagonists
| Compound | Antagonist Type | Target | Effective Concentration Range (in vitro) | IC₅₀ | Notes |
| MTEP | Non-competitive NAM | mGlu5 | 0.02 µM - 10 µM | 5 nM (Ca²⁺-flux assay) | Highly selective for mGlu5. Effectively blocks agonist-induced activity at low nanomolar to low micromolar concentrations.[1] |
| MPEP | Non-competitive NAM | mGlu5 | 0.2 µM - 50 µM | 36 nM | Well-characterized but may show off-target effects on NMDA receptors at higher concentrations (>20 µM).[2] |
Table 2: Example Parameters for Inducing and Blocking Epileptiform Activity
| Condition | Compound | Concentration | Expected Outcome |
| Induction | This compound | 1 - 10 µM | Induction of synchronized epileptiform discharges (bursts, seizure-like events). |
| Prevention | MTEP | 1 - 10 µM | Pre-incubation prevents the onset of this compound-induced discharges. |
| Reversal | MPEP | 50 µM | Application during established epileptiform activity significantly inhibits spike firing frequency. |
Experimental Protocols & Methodologies
Protocol 1: Standard Brain Slice Preparation for Electrophysiology
This protocol is a general guideline and may require optimization for specific brain regions or animal age.
-
Animal Anesthesia and Dissection:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Rapidly decapitate and dissect the brain, submerging it immediately in ice-cold, carbogen-bubbled (95% O₂ / 5% CO₂) NMDG or sucrose-based slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Cut slices (e.g., 300-400 µm thickness) in the ice-cold, oxygenated slicing solution.
-
Transfer slices immediately to a recovery chamber containing aCSF heated to 32-35°C, continuously bubbled with carbogen.
-
-
Slice Recovery:
-
Allow slices to recover for at least 1 hour. After an initial recovery period at elevated temperature (e.g., 30 minutes), the chamber can be allowed to return to room temperature for the remainder of the recovery time.
-
-
Transfer to Recording Chamber:
-
Carefully transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-4 mL/min, maintaining a temperature of 30-32°C.
-
Protocol 2: Preventing this compound-Induced Activity with an mGlu5 Antagonist
-
Establish a Stable Baseline:
-
After transferring the slice to the recording chamber, allow it to equilibrate for at least 15-20 minutes.
-
Obtain a stable baseline recording (e.g., field potential or whole-cell recording) in standard aCSF.
-
-
Antagonist Pre-incubation:
-
Switch the perfusion to aCSF containing the desired concentration of the mGlu5 antagonist (e.g., 5 µM MTEP).
-
Perfuse the slice with the antagonist-containing aCSF for 20-30 minutes. This pre-incubation period is critical for the antagonist to reach its target.
-
-
Co-application of this compound:
-
Prepare aCSF containing both the mGlu5 antagonist (at the same concentration as step 2) and the desired concentration of this compound (e.g., 10 µM).
-
Switch the perfusion to this co-application solution.
-
-
Recording and Observation:
-
Record the neuronal activity for the duration of the drug application. In a successful prevention experiment, you should observe no significant increase in epileptiform discharges compared to the baseline period.
-
-
Washout (Optional):
-
To confirm the viability of the slice and its potential to respond to this compound, you can perform a washout of the antagonist, followed by an application of this compound alone. This should induce the expected epileptiform activity.
-
Visualizations: Pathways and Workflows
Caption: Signaling pathway of this compound action and its inhibition.
Caption: Workflow for preventing this compound effects in slices.
Caption: Troubleshooting decision tree for antagonist experiments.
References
- 1. Inhibiting metabotropic glutamate receptor 5 after stroke restores brain function and connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU0424465 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0424465 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals.
Important Note on Target Specificity: Initial interest in this compound may stem from its development from a chemical series originally targeting the M1 muscarinic acetylcholine (B1216132) receptor. However, it is crucial to note that this compound is predominantly and potently characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) . This guide will, therefore, focus on its use as an mGlu5 PAM.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and most well-characterized molecular target of this compound is the metabotropic glutamate receptor 5 (mGlu5). It acts as a positive allosteric modulator (PAM), enhancing the receptor's response to the endogenous ligand, glutamate. While it originated from a chemical scaffold initially aimed at M1 muscarinic receptors, its potent activity is at the mGlu5 receptor.
Q2: What are the potential therapeutic applications of this compound based on its mechanism of action?
A2: As an mGlu5 PAM, this compound has been investigated in preclinical models for its potential in treating central nervous system (CNS) disorders. These include conditions where glutamatergic signaling is thought to be dysregulated, such as schizophrenia (specifically addressing cognitive and negative symptoms) and certain cognitive disorders.
Q3: What are the known adverse effects of this compound in in vivo studies?
A3: A significant adverse effect reported for this compound is the induction of convulsions or seizure-like activity, particularly at higher doses. One study reported that a dose of 3 mg/kg in rats induced robust behavioral convulsions[1]. This pro-convulsive potential is a critical factor to consider when determining the appropriate dose range for your experiments.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has low aqueous solubility. A common approach for formulation is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for animal administration. The final concentration of DMSO should be kept to a minimum (ideally under 5%) to avoid solvent-induced toxicity. Common vehicles for mGlu5 PAMs include:
-
10% DMSO, 40% PEG400, and 50% saline[2].
-
A suspension in 0.5% (w/v) methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) in sterile water for oral administration[2].
It is recommended to prepare fresh formulations on the day of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable behavioral effect at the tested dose. | 1. Insufficient Dose: The concentration of this compound may be too low to elicit a response. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Rapid Metabolism: The compound may be cleared too quickly in the chosen animal model. | 1. Dose-Escalation Study: Conduct a dose-response study, starting with a low dose and gradually increasing it. Be cautious of the potential for convulsions at higher doses. 2. Formulation Optimization: Try different vehicle compositions to improve solubility and absorption. Consider alternative administration routes (e.g., intraperitoneal vs. oral). 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma and brain concentrations of this compound over time. |
| Animals exhibit seizures or convulsions. | 1. Dose is too high: this compound has a known pro-convulsive effect at higher concentrations. 2. Rapid absorption leading to high peak concentration. | 1. Reduce the Dose: Immediately lower the administered dose. Refer to the data table below for reported convulsive doses. 2. Change Administration Route: Consider an administration route that leads to slower absorption, such as oral gavage instead of intraperitoneal injection. 3. Monitor Animals Closely: After administration, continuously monitor the animals for any signs of adverse effects. |
| Inconsistent results between animals. | 1. Variability in Drug Administration: Inaccurate dosing or inconsistent administration technique. 2. Biological Variability: Differences in metabolism or receptor expression between individual animals. 3. Formulation Instability: The compound may be precipitating out of the vehicle. | 1. Refine Technique: Ensure accurate and consistent administration for all animals. For oral gavage, ensure proper placement of the gavage needle. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Check Formulation: Visually inspect the formulation before each administration to ensure it is a homogenous solution or suspension. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
| Compound | Animal Model | Dose | Administration Route | Observed Effect | Reference |
| This compound | Rat | 3 mg/kg | Not specified | Induced robust behavioral convulsions. | [1] |
| This compound | Rat | Not specified | Not specified | Known to have adverse effect liability, including seizure activity. | [3] |
| CDPPB (another mGlu5 PAM) | Rat | Not specified | Not specified | Reversed amphetamine-induced locomotor activity and deficits in prepulse inhibition. | [4] |
| VU0409551 (another mGlu5 PAM) | Rat | 10 - 100 mg/kg | Oral | Reversed MK-801-induced hyperlocomotion. | [1] |
| VU0409551 (another mGlu5 PAM) | Rat | 0.3 - 10 mg/kg | Oral | Enhanced acquisition of fear memory. | [1] |
Experimental Protocols
Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This protocol is adapted from studies using mGlu5 PAMs to assess antipsychotic-like activity.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
2. Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with photobeam sensors.
3. Procedure:
-
Habituation: On the day of the experiment, allow the rats to habituate to the testing room for at least 60 minutes. Then, place each rat in an open-field chamber for a 30-minute habituation period.
-
Drug Administration:
-
After habituation, administer the vehicle or this compound at the desired doses (e.g., starting with a low dose such as 1 mg/kg and cautiously escalating in subsequent experiments) via the chosen route (e.g., intraperitoneal injection).
-
30 minutes after this compound or vehicle administration, administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneal injection) or saline.
-
-
Data Collection: Immediately after the amphetamine or saline injection, place the rats back into the open-field chambers and record locomotor activity (e.g., beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically by binning the data into 5-minute intervals. Compare the total locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine). A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate antipsychotic-like efficacy.
Visualizations
Signaling Pathway
Caption: Canonical mGlu5 receptor signaling pathway.
Experimental Workflow
Caption: Troubleshooting workflow for optimizing this compound concentration.
References
- 1. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting off-target effects of VU0424465
Welcome to the technical support center for VU0424465. This resource is designed for researchers, scientists, and drug development professionals to help interpret experimental results, troubleshoot common issues, and understand the nuanced pharmacology of this compound. This compound is a potent and partial positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). A key feature of this molecule is its nature as a biased agonist, meaning it preferentially activates specific downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) and a partial agonist for the metabotropic glutamate receptor 5 (mGlu5).[1] It binds with high affinity to an allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate.[1] It also possesses intrinsic agonist activity, meaning it can activate the mGlu5 receptor even in the absence of glutamate.[1]
Q2: I'm seeing different results in my calcium mobilization assay compared to my ERK phosphorylation assay. Is this expected?
A2: Yes, this is an expected and important characteristic of this compound. The compound is a known "biased agonist." It shows significant bias away from intracellular calcium (iCa2+) mobilization and towards inositol (B14025) monophosphate (IP1) accumulation and ERK1/2 phosphorylation.[1][2] This means you should expect a weaker response in calcium-based assays compared to assays measuring IP1 or pERK1/2 levels.
Q3: My in vivo study resulted in unexpected seizure activity. Is this a known off-target effect of this compound?
A3: This is a known adverse effect associated with this compound. Studies have shown that it can induce epileptiform activity in hippocampal neurons in vitro and convulsions in vivo.[2] This is considered a severe on-target adverse effect rather than a classical off-target effect, as it is mediated by the potentiation of mGlu5 signaling.
Q4: Do the effects of this compound differ between recombinant cell lines (like HEK293) and primary neurons?
A4: Yes, the cellular context is critical. The signaling profile and effects of this compound can vary significantly between recombinant cell lines and primary neuronal cultures.[2][3] For instance, the duration of ERK1/2 phosphorylation can be more sustained in cortical neurons compared to HEK293A cells.[2] Furthermore, the compound's ability to induce receptor desensitization is also cell-type dependent.[3]
Q5: What is "probe dependence" and how does it relate to this compound?
A5: Probe dependence refers to how a PAM's modulatory effect can vary depending on the orthosteric agonist used to stimulate the receptor (e.g., glutamate vs. a synthetic agonist like DHPG). This compound has been shown to exhibit probe dependence, meaning its cooperativity and modulatory effects can differ when co-applied with different agonists.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Weak or no signal in iCa2+ mobilization assay. | This is likely due to the inherent signaling bias of this compound, which favors IP1 and pERK1/2 pathways over calcium mobilization.[1][2] | 1. Use an alternative assay that measures a downstream pathway potentiated by the compound, such as an IP1 accumulation assay or a pERK1/2 western blot/ELISA.2. Confirm compound activity using a glutamate co-stimulation curve to observe potentiation, rather than relying solely on its direct agonist effect.[1] |
| Discrepancy in results between different cell types. | The signaling and regulatory effects of this compound are known to be cell-type dependent.[2][3] | 1. Directly compare results in your specific cell systems (e.g., HEK293 vs. primary cortical neurons).2. Be cautious when extrapolating findings from recombinant systems to native ones. Validate key findings in the most physiologically relevant model available. |
| Seizures or neurotoxicity observed in animal models. | This compound is known to induce convulsions and epileptiform activity.[2] | 1. Carefully titrate the dose to find a therapeutic window that minimizes adverse effects.2. Implement appropriate ethical monitoring and seizure management protocols in your animal studies.3. Consider whether the observed phenotype is a result of the desired mGlu5 modulation or this specific adverse effect. |
| Apparent loss of compound effect over time (desensitization). | This compound can induce mGlu5 receptor desensitization, and this effect can be enhanced in the presence of an orthosteric agonist.[3] | 1. Conduct time-course experiments to characterize the onset and duration of the compound's effect.2. Be aware that pre-incubation with this compound may reduce the response to subsequent agonist stimulation. |
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Ki (Allosteric Site Binding) | 11.8 nM | mGlu5 | [1] |
| EC50 (Agonist Activity - iCa2+) | 171 ± 15 nM | mGlu5 | [1] |
| EC50 (PAM Activity - iCa2+) | 1.5 ± 0.8 nM | mGlu5 (with glutamate) | [1] |
| Signaling Bias (vs. DHPG) | 110-fold | IP1 accumulation over iCa2+ mobilization (HEK293A-mGlu5-low cells) | [2] |
| Signaling Bias (vs. DHPG) | 9-fold | ERK1/2 phosphorylation over iCa2+ mobilization (HEK293A-mGlu5-low cells) | [2] |
Visualizing Signaling and Experimental Workflows
Biased Signaling Pathway of this compound
The following diagram illustrates the biased signaling of this compound at the mGlu5 receptor. It preferentially activates the Gq/11 pathway leading to IP1 accumulation and the MAPK/ERK pathway, while having a weaker effect on intracellular calcium mobilization.
Caption: Biased signaling of this compound at the mGlu5 receptor.
Experimental Workflow for Assessing Signaling Bias
This workflow outlines the steps to characterize the biased agonism of this compound by comparing its effects across multiple downstream signaling assays.
Caption: Workflow for characterizing the signaling bias of this compound.
Key Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay
This assay is recommended for observing the potent effects of this compound due to its signaling bias.
-
Cell Plating: Seed mGlu5-expressing cells (e.g., HEK293-mGlu5) in a white, solid-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a stimulation buffer. Also, prepare a stock of a reference agonist (e.g., Glutamate or DHPG).
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the compound dilutions to the respective wells. For PAM activity, add this compound in combination with an EC20 concentration of glutamate.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and proceed with the IP1 detection protocol according to the manufacturer's instructions (e.g., using an HTRF-based kit).
-
-
Data Analysis:
-
Read the plate using a compatible plate reader.
-
Calculate the ratio of the two emission wavelengths.
-
Plot the data using a non-linear regression model (log[agonist] vs. response) to determine EC50 and Emax values.
-
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol allows for the detection of pERK1/2, a pathway strongly activated by this compound.
-
Cell Treatment: Plate mGlu5-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat with various concentrations of this compound for a short duration (e.g., 5-10 minutes).
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the pERK bands.
-
Normalize the pERK signal to a loading control (e.g., total ERK or GAPDH) to quantify the change in phosphorylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0424465 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of VU0424465. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound in its solid (powder) form should be stored under specific temperature conditions to ensure its long-term stability. For extended storage, it is recommended to keep the compound at -20°C, which can preserve its integrity for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1] To prevent potential degradation from light exposure, it is best practice to store the compound in a dark location.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: To prepare stock solutions, this compound can be dissolved in solvents such as DMSO or ethanol, where it is soluble up to 100 mM.[3] When preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis for accurate concentration calculations.[3]
For optimal stability, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.[4]
Q3: Can I store this compound solutions at room temperature?
A3: While this compound is stable enough for short periods at ambient temperature during shipping (a few weeks), long-term storage of its solutions at room temperature is not recommended.[2][4] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1] If short-term storage of a stock solution at 0-4°C is necessary, it should only be for a few days to a week.[2]
Q4: Is this compound sensitive to light?
Q5: What should I do if I observe precipitation in my stock solution?
A5: If you observe precipitation in your stock solution, especially after storage at low temperatures, it may be possible to redissolve the compound. Gentle warming and/or sonication can be used to aid in the dissolution of the precipitate.[1] Ensure the solution is clear before use to guarantee accurate dosing. To prevent precipitation, ensure that the solubility of this compound in your chosen solvent system is not exceeded, particularly when preparing aqueous dilutions from a DMSO stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions against the recommended guidelines in the tables below.2. Prepare fresh stock solutions from solid compound.3. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Reduced potency of the compound | This compound may have degraded over time. | 1. Verify the age of your stock solution and compare it to the recommended storage duration.2. If the stock solution is old, prepare a fresh one.3. Consider performing a quality control check, such as HPLC, to assess the purity of your stock. |
| Precipitate formation in working solutions | The solubility of this compound has been exceeded in the aqueous buffer. | 1. When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept low.2. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo studies.[1] |
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| 0 - 4°C | Short term (days to weeks) | [2] | |
| Solution (in solvent) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| 0 - 4°C | Short term (days to weeks) | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (306.41 mM) | [1] |
| Soluble to 100 mM | [3] | |
| Ethanol | Soluble to 100 mM | [3] |
Note: For DMSO solutions, using a newly opened, non-hygroscopic solvent is recommended as moisture can impact solubility. Ultrasonic treatment may be needed to achieve full dissolution.[1]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
Disclaimer: This is a general protocol and may need to be optimized for your specific experimental needs. Currently, there is no publicly available, specific stability data for this compound in various aqueous buffers.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final working concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solubility issues and solvent effects in biological assays.
-
-
Incubation:
-
Aliquot the prepared aqueous solution into several vials.
-
Incubate the vials at the desired temperature (e.g., room temperature, 37°C).
-
Protect the samples from light if assessing thermal stability alone.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately upon collection, freeze the samples at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analytical method should be capable of separating this compound from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Interpretation:
-
Compare the peak area of this compound at each time point to the peak area at time 0.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.
-
Visualizations
Caption: Recommended workflow for the preparation, storage, and use of this compound solutions.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results with this compound.
References
Troubleshooting Inconsistent Results with VU0424465: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the mGlu5 positive allosteric modulator (PAM)-agonist, VU0424465. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and partial positive allosteric modulator (PAM) and agonist for the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] It binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, to positively modulate the receptor's activity.[2][3] As a PAM-agonist, it can both potentiate the response to glutamate and directly activate the receptor in the absence of an orthosteric agonist.[1][2][4]
Q2: this compound is described as a "biased agonist." What does this mean for my experiments?
Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others downstream of the same receptor.[5] this compound exhibits significant bias, favoring signaling cascades that lead to inositol (B14025) phosphate (B84403) (IP1) accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa2+) mobilization.[1][2][5] This is a critical consideration, as the observed experimental outcome will heavily depend on the specific signaling pathway being assayed. Inconsistent results can arise if different downstream readouts are used across experiments.
Q3: What are the known adverse or off-target effects of this compound that could lead to inconsistent data?
Q4: How should I prepare and store this compound to ensure its stability and activity?
Proper handling and storage are critical for maintaining the potency and stability of this compound. Stock solutions are typically prepared in DMSO or ethanol.[2] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1][2] Repeated freeze-thaw cycles should be avoided. When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in in vitro assay results | Inconsistent cell culture conditions: The level of mGlu5 receptor expression can influence the ago-PAM activity of this compound.[4] Different cell densities or passage numbers can lead to variable receptor expression. | Standardize cell seeding density and passage number. Regularly verify mGlu5 expression levels using techniques like qPCR or western blotting. |
| Biased agonism: Measuring different downstream signaling pathways (e.g., iCa2+ vs. IP1) will yield different results due to the biased nature of this compound.[1][5] | Be consistent with the chosen signaling readout. If comparing results across different assays, be aware of the compound's signaling bias. | |
| Ligand-induced desensitization: As a PAM-agonist, this compound can induce receptor desensitization on its own, which can vary depending on the cell type.[8] | Optimize incubation times. Consider pre-incubation protocols carefully, as simultaneous addition with an orthosteric agonist may be necessary to minimize desensitization.[5] | |
| Inconsistent behavioral effects in vivo | Adverse effects: Seizure activity or neurotoxicity induced by this compound can lead to erratic behavior or animal loss, skewing results.[2][5][6] | Conduct a thorough dose-response study to find the optimal dose that elicits the desired effect without significant adverse events. Monitor animals closely for any signs of distress. |
| Poor bioavailability or brain penetration: Inconsistent drug exposure in the central nervous system can lead to variable efficacy. | While specific pharmacokinetic data for this compound is not detailed in the search results, it is crucial to use appropriate vehicle solutions to ensure consistent absorption. Consider formulations known to improve brain penetration for CNS-targeted studies. | |
| Metabolism of the compound: The in vivo metabolism of this compound could lead to the formation of active or inactive metabolites, affecting the observed outcome. | While specific metabolic pathways of this compound are not detailed, be aware that metabolism can influence the duration and intensity of the compound's effect. | |
| Discrepancies between in vitro and in vivo results | Different receptor environments: The pharmacology of allosteric modulators can be "context-dependent," meaning their effects can differ between recombinant cell lines and native neuronal systems.[8][9] | Validate key in vitro findings in primary neuronal cultures or brain slices before moving to in vivo models.[5][8] |
| Presence of endogenous glutamate: The concentration of endogenous glutamate in the in vivo environment can influence the activity of a PAM, an effect not always replicated in vitro. | Be mindful that the in vivo environment is not a "glutamate-free" system. The potentiation effect of this compound will be influenced by the local concentration of glutamate. | |
| Heterodimerization of mGlu receptors: mGlu receptors can form heterodimers (e.g., mGlu2/4), which may exhibit different pharmacological properties compared to homodimers.[9][10] The effect of this compound on such heterodimers is not well characterized. | This is a complex issue at the forefront of mGlu receptor research. Be aware that the observed in vivo effect may be a composite of the compound's action on various receptor subtypes and their potential heterodimers. |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate HEK293A cells stably expressing rat mGlu5a in clear, poly-D-lysine-coated 96-well plates and culture for 16-24 hours.
-
Dye Loading: Load cells with a calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Addition:
-
For agonist activity measurement, add varying concentrations of this compound directly to the cells.
-
For PAM activity measurement, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 2 minutes) before adding a sub-maximal concentration (e.g., EC20) of glutamate.[11]
-
-
Data Acquisition: Measure the change in fluorescence using a plate reader (e.g., FlexStation).
-
Data Analysis: Normalize the data to the maximal response elicited by a saturating concentration of glutamate. Fit the concentration-response curves using a suitable pharmacological model in software like GraphPad Prism.[12]
In Vitro ERK1/2 Phosphorylation Assay
-
Cell Culture and Serum Starvation: Plate HEK293A-mGlu5 cells in 96-well plates. Prior to the assay, serum-starve the cells for a minimum of 6 hours.[5][12]
-
Compound Stimulation: Treat the cells with varying concentrations of this compound or a combination of this compound and an orthosteric agonist for a predetermined time (e.g., 5-20 minutes, which should be optimized for the specific cell type).[5]
-
Lysis and Detection: Lyse the cells and determine the levels of phosphorylated ERK1/2 using a suitable detection kit, such as an AlphaScreen-based assay.[12]
-
Data Analysis: Express the results as a fold-over basal stimulation and fit concentration-response curves to determine potency and efficacy.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of mGlu5 activation by this compound, highlighting its biased agonism.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Metabotropic Glutamate Receptor 5 Positive Allosteric Modulator Acts at a Unique Site and Confers Stimulus Bias to mGlu5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing VU0424465-Induced Neurotoxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the neurotoxic effects of VU0424465 in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Seizure Activity or Convulsions | The dose of this compound is too high. This compound is a potent mGlu5 positive allosteric modulator (PAM) and agonist that can induce epileptiform activity. The animal model is particularly sensitive to mGlu5 activation. | Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.[1] Start with a low dose and gradually escalate to find a dose that provides the desired efficacy without inducing severe adverse effects. Consider using a different mGlu5 PAM with a biased signaling profile that does not potentiate NMDAR currents, such as VU0409551, which has been shown to have a better safety profile in vivo.[2][3] |
| Inconsistent or No Evidence of Neurotoxicity | The dose of this compound is too low. The duration of treatment is insufficient to induce detectable neuronal degeneration. The method of neurotoxicity assessment is not sensitive enough. Issues with the formulation and administration of this compound, leading to poor bioavailability. | Verify the dose and administration protocol. Ensure the compound is properly solubilized or suspended for consistent delivery.[1] Increase the duration of this compound administration. Some studies have assessed neurotoxicity after repeated daily dosing.[2] Use a sensitive and reliable marker for neuronal degeneration, such as Fluoro-Jade C staining, and ensure the staining protocol is optimized.[4][5][6][7] Confirm brain exposure of this compound through pharmacokinetic analysis if possible. |
| High Background in Fluoro-Jade C Staining | The concentration of the Fluoro-Jade C dye is too high. The differentiation step with potassium permanganate (B83412) (KMnO4) is too short. The tissue was not properly rinsed. | Reduce the concentration of the Fluoro-Jade C staining solution.[6] Increase the incubation time in the potassium permanganate solution to reduce background staining.[6] Ensure thorough rinsing of the slides in distilled water after the staining and differentiation steps.[5] |
| Variability in Neurotoxicity Between Animals | Inconsistent drug administration. Genetic variability within the animal colony. Differences in animal handling and stress levels. | Ensure precise and consistent administration of this compound to all animals. Use randomization to assign animals to treatment groups to minimize bias.[1] Standardize animal handling procedures to minimize stress, which can influence neurochemical pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neurotoxicity?
A1: this compound is a positive allosteric modulator (PAM) and agonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Its neurotoxicity is believed to be mechanism-based, resulting from the over-activation of mGlu5. This can lead to excitotoxicity, characterized by excessive neuronal stimulation, calcium overload, and subsequent neuronal death.[8] Studies with other mGlu5 PAMs suggest that potentiation of N-methyl-D-aspartate receptor (NMDAR) currents may contribute to the neurotoxic effects.[2]
Q2: Which brain regions are most affected by this compound-induced neurotoxicity?
A2: In vivo studies in rats have shown that this compound-induced neurotoxicity, as indicated by positive Fluoro-Jade C staining, is particularly prominent in the auditory cortex.[2] Other mGlu5 PAMs have also been reported to cause neuronal necrosis in the hippocampus.[8][9]
Q3: At what doses is this compound neurotoxic?
A3: A dose of 3 mg/kg of this compound has been shown to induce positive Fluoro-Jade C staining in the auditory cortex of rats 24 hours after a single acute dose.[2] However, the exact neurotoxic dose can vary depending on the animal model, administration route, and experimental conditions. It is crucial to perform a dose-response study to determine the specific neurotoxic threshold in your experiments.
Q4: Are there alternative mGlu5 PAMs with a better safety profile?
A4: Yes, VU0409551 is a biased mGlu5 PAM that has been shown to have robust in vivo efficacy in behavioral assays without inducing neurotoxicity at doses significantly higher than those required for its therapeutic effects.[2] Unlike this compound, VU0409551 does not potentiate mGlu5 modulation of NMDAR currents, which is hypothesized to contribute to its improved safety margin.[2][3]
Q5: What is the recommended method for assessing this compound-induced neurotoxicity?
A5: Fluoro-Jade C staining is a widely used and reliable method for detecting degenerating neurons.[4][7] It is an anionic fluorescein (B123965) derivative that specifically binds to degenerating neurons, making them appear bright green under a fluorescence microscope. Histopathological examination for signs of neuronal necrosis is also a standard method.[8][9]
Quantitative Data
Table 1: In Vivo Neurotoxicity of mGlu5 PAMs in Rats
| Compound | Dose | Administration | Observation | Brain Region Affected | Reference |
| This compound | 3 mg/kg | Acute, single dose | Positive Fluoro-Jade C staining | Auditory Cortex | [2] |
| VU0409551 | 120 mg/kg | Once daily for 4 days | Negative Fluoro-Jade C staining | N/A | [2] |
| 5PAM523 | 30 and 50 mg/kg | 4 days | Moderate to severe neuronal necrosis | Auditory Cortex, Hippocampus | [8][9] |
Experimental Protocols
Protocol for Fluoro-Jade C Staining
This protocol is adapted from standard procedures for identifying neuronal degeneration in brain sections.[5][6][7]
Materials:
-
Gelatin-coated microscope slides
-
Coplin jars or staining dishes
-
0.1M Phosphate Buffer (PB)
-
4% paraformaldehyde in 0.1M PB
-
30% sucrose (B13894) in 0.1M PB
-
Cryostat
-
1% Sodium Hydroxide (NaOH) in 80% ethanol
-
70% ethanol
-
Distilled water
-
0.06% Potassium Permanganate (KMnO4) solution
-
0.0004% Fluoro-Jade C staining solution in 0.1% acetic acid
-
Xylene
-
DPX mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose solution until it sinks.
-
Cut 30-40 µm thick coronal sections using a cryostat and mount them on gelatin-coated slides.
-
Air-dry the slides for at least 30 minutes.
-
-
Staining:
-
Immerse the slides in a solution of 1% NaOH in 80% ethanol for 5 minutes.
-
Rinse in 70% ethanol for 2 minutes.
-
Rinse in distilled water for 2 minutes.
-
Incubate the slides in a 0.06% KMnO4 solution for 10 minutes.
-
Rinse in distilled water for 2 minutes.
-
Transfer the slides to the Fluoro-Jade C staining solution for 10 minutes.
-
Rinse the slides three times in distilled water for 1 minute each.
-
-
Coverslipping:
-
Dry the slides on a slide warmer at 50-60°C for at least 5 minutes.
-
Clear the slides in xylene for 1 minute.
-
Coverslip with DPX mounting medium.
-
-
Visualization:
-
Examine the slides using a fluorescence microscope with blue light excitation (FITC filter). Degenerating neurons will fluoresce bright green.
-
Visualizations
Signaling Pathway of mGluR5 Activation
References
- 1. benchchem.com [benchchem.com]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improvement in Double Staining With Fluoro-Jade C and Fluorescent Immunostaining: FJC Staining Is Not Specific to Degenerating Mature Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosensis.com [biosensis.com]
- 6. histo-chem.com [histo-chem.com]
- 7. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism based neurotoxicity of mGlu5 positive allosteric modulators--development challenges for a promising novel antipsychotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0424465 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0424465 in dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and partial positive allosteric modulator (PAM) and agonist (ago-PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a PAM, it enhances the receptor's response to the endogenous agonist, glutamate. As an agonist, it can directly activate the mGlu5 receptor in the absence of glutamate.[1] It binds with high affinity to the MPEP allosteric binding site.[1]
Q2: What are the typical in vitro assays used to characterize this compound activity?
A2: The activity of this compound is commonly characterized using cell-based assays that measure downstream signaling events following mGlu5 receptor activation. These include:
-
Intracellular Calcium (iCa2+) Mobilization Assays: mGlu5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.[1]
-
Inositol (B14025) Phosphate (IP1) Accumulation Assays: Activation of the Gq pathway also leads to the accumulation of inositol monophosphate (IP1).
-
ERK1/2 Phosphorylation Assays: mGlu5 activation can also stimulate the MAPK/ERK signaling pathway, and measuring the phosphorylation of ERK1/2 is another common readout.[1]
Q3: What is "biased agonism" and how does it relate to this compound?
A3: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. This compound exhibits significant biased agonism. It shows a preference for signaling through IP1 accumulation and ERK1/2 phosphorylation over intracellular calcium mobilization in HEK293A cells expressing mGlu5.[1] This is a critical consideration when choosing an assay, as the observed potency and efficacy of this compound can differ depending on the signaling pathway being measured.
Q4: What are the recommended storage and solvent conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended. The compound is soluble in DMSO.
Troubleshooting Dose-Response Curve Analysis
This section addresses common problems encountered during dose-response experiments with this compound.
Issue 1: High Variability or Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Ensure complete solubilization of this compound in DMSO. Visually inspect for any precipitation in stock solutions and working dilutions. Prepare fresh dilutions for each experiment. |
| Inconsistent Cell Health or Density | Maintain consistent cell culture conditions, including passage number and confluency. Seed cells at a consistent density for each experiment, as receptor expression levels can vary with cell density. |
| Variable DMSO Concentration | High concentrations of DMSO can affect cell viability and enzyme activity.[3][4] Ensure the final concentration of DMSO is consistent across all wells, including controls, and is typically kept below 0.5%.[5] |
| Assay Buffer Inconsistency | Use a consistent source and lot of assay buffer. Ensure pH and ionic strength are stable throughout the experiment. |
Issue 2: Dose-Response Curve Shows a Biphasic or "Bell-Shaped" Response
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization | As a PAM-agonist, high concentrations of this compound can induce receptor desensitization, leading to a decrease in response at the top of the curve.[6] Reduce the incubation time with this compound or perform kinetic reads to capture the peak response before significant desensitization occurs. |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects that interfere with the primary signaling pathway being measured. Review literature for known off-target activities and consider using a lower concentration range. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates, which can lead to non-specific effects and an altered dose-response.[7] Visually inspect high-concentration wells for any signs of precipitation. Consider using a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Cellular Toxicity | High concentrations of the compound or solvent may induce cytotoxicity, leading to a drop in signal. Perform a cell viability assay in parallel with your functional assay to rule out toxicity. |
Issue 3: Shallow Hill Slope or Poor Curve Fit
| Potential Cause | Troubleshooting Steps |
| Complex Allosteric Interactions | The interaction of a PAM-agonist with an orthosteric agonist can be complex, sometimes resulting in a shallow Hill slope. Ensure you are using an appropriate curve-fitting model for allosteric modulation. |
| Assay Window is Too Small | A small signal-to-background ratio can make it difficult to accurately fit a curve. Optimize assay conditions (e.g., cell number, agonist concentration, incubation time) to maximize the assay window. |
| Data Point Distribution | Ensure you have a sufficient number of data points spanning the full range of the dose-response, particularly on the top and bottom plateaus and within the linear portion of the curve. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature. Note that values can vary depending on the specific experimental conditions (e.g., cell line, agonist used, and assay readout).
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Assay Conditions | Reference |
| PAM EC50 | 1.5 ± 0.8 nM | Potentiation of glutamate-induced calcium mobilization. | [1] |
| Agonist EC50 | 171 ± 15 nM | Calcium mobilization in the absence of glutamate. | [1] |
| Ki | 11.8 nM | Binding affinity at the MPEP allosteric site. | [1] |
Table 2: Biased Agonism of this compound in HEK293A-mGlu5-low cells
| Signaling Pathway | Fold Bias (relative to iCa2+ mobilization) | Reference |
| IP1 Accumulation | 110-fold | [1] |
| ERK1/2 Phosphorylation | 9-fold | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium (iCa2+) Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
Materials:
-
HEK293 cells stably expressing mGlu5
-
Black-walled, clear-bottom 96-well plates
-
Assay Buffer (e.g., Krebs buffer)
-
Fluo-4 AM or other calcium-sensitive dye
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (for PAM mode)
-
Fluorescence plate reader with kinetic read capability
Procedure:
-
Cell Seeding: Seed mGlu5-expressing HEK293 cells into 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound to the wells.
-
PAM Mode: Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to all wells, followed by serial dilutions of this compound.
-
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
Materials:
-
mGlu5-expressing cells (e.g., HEK293 or primary neurons)
-
6- or 12-well plates
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate cells in 6- or 12-well plates. Once they reach 80-90% confluency, serum-starve the cells for 4-6 hours or overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for loading.
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample. Plot this ratio against the logarithm of the this compound concentration and fit the data to determine the EC50.
Visualizations
Caption: Simplified signaling pathway of mGlu5 activation by this compound.
Caption: Troubleshooting workflow for unexpected dose-response curve results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
avoiding precipitation of VU0424465 in aqueous solutions
Welcome to the Technical Support Center for VU0424465. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and protocols for working with this compound, with a focus on avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] It binds to an allosteric site on the receptor, which is a location distinct from the glutamate binding site, to enhance the receptor's response to glutamate.[2][3] It also exhibits some direct agonist activity, meaning it can activate the mGlu5 receptor on its own to a certain extent.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is highly soluble in organic solvents. It is soluble up to 100 mM in both DMSO and ethanol. For creating high-concentration stock solutions, it is highly recommended to use fresh, anhydrous (water-free) DMSO.[4]
Q3: Why does my this compound precipitate when I dilute it into my aqueous assay buffer?
A3: this compound, like many allosteric modulators with lipophilic properties, has poor aqueous solubility.[5][6][7] When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition. The final concentration of the organic solvent (like DMSO) may be too low to keep the compound dissolved.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[4]
Experimental Protocols and Data
Solubility Data
The solubility of a compound is critical for designing experiments. Below is a summary of known solubility information for this compound.
| Solvent | Maximum Solubility | Molar Equivalent (at 100 mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ~306.41 mM | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce solubility.[4] Ultrasonic treatment may be needed to dissolve.[4] |
| Ethanol | 100 mM | ~32.64 mg/mL | |
| Aqueous Buffer (e.g., Saline) | Very Low | Not Applicable | Prone to precipitation. Requires co-solvents for creating working solutions. |
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound, a common starting point for serial dilutions.
Materials:
-
This compound powder (M.Wt: 326.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a specific amount of the powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.26 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For the 3.26 mg example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If particulates remain, use a bath sonicator to aid dissolution.[4] Gentle warming can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[4]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
To avoid precipitation, it is crucial to use a multi-step dilution process and often necessary to include co-solvents in the final aqueous solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., HBSS supplemented with HEPES)[8]
-
Co-solvents such as PEG300, Tween-80, or SBE-β-CD (optional, but recommended for higher concentrations)[4]
Method (Example for a 10 µM final concentration):
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pure DMSO or your assay buffer. However, direct dilution into buffer may still cause issues. A safer approach is to dilute into a buffer already containing a small percentage of organic solvent.
-
Final Dilution: Pre-warm your final assay buffer to the experimental temperature (e.g., 37°C). While vortexing the buffer, add the required volume of the stock solution drop-wise. For example, to make a 10 µM solution in 1 mL of buffer, add 1 µL of the 10 mM stock. This ensures the final DMSO concentration is low (e.g., 0.1%).
-
Verification: Visually inspect the final working solution for any signs of precipitation (cloudiness, particulates) before adding it to your cells or assay plate.
Troubleshooting Guide: Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low. | Decrease Final Concentration: Test a lower final concentration of this compound. Increase Final DMSO%: Ensure the final DMSO concentration is sufficient, typically ≤1%, but check your specific assay's tolerance.[8] Use Serial Dilution: Instead of a large single dilution, perform serial dilutions. Modify Dilution Method: Add the stock solution to the buffer while vortexing to promote rapid mixing. |
| Solution appears clear initially but becomes cloudy over time. | The compound is slowly precipitating out of a supersaturated solution. This can be influenced by temperature changes or interactions with buffer components. | Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment. Maintain Temperature: Keep the solution at the experimental temperature. Avoid cooling it down, which can decrease solubility. Check Buffer Compatibility: Ensure there are no components in your buffer (e.g., certain salts or proteins) that might be promoting precipitation. |
| Precipitation observed in multi-well plates during the experiment. | Evaporation from wells can increase the compound's concentration. The compound may be binding to the plastic of the plate. | Minimize Evaporation: Use plate sealers and ensure proper humidification in the incubator. Use Low-Binding Plates: Consider using low-protein-binding microplates. Include Surfactants: A very low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final buffer can help maintain solubility. |
| Inconsistent results or lower-than-expected potency. | Undissolved compound leads to an inaccurate final concentration, effectively lowering the dose your cells are exposed to. | Confirm Dissolution: Before use, centrifuge your stock solution at high speed and carefully take the supernatant to ensure no undissolved microcrystals are transferred. Use a Formulation Vehicle: For challenging applications, consider a formulation with co-solvents like those used for in vivo studies (e.g., including PEG300 or SBE-β-CD).[4] |
Visual Guides and Pathways
Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Precipitation Decision Tree
Caption: Decision tree for troubleshooting this compound precipitation.
mGlu5 Receptor Signaling Pathway
Caption: Simplified mGlu5 receptor signaling with this compound modulation.
References
- 1. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0424465 and VU0409551 in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied metabotropic glutamate (B1630785) receptor 5 (mGlu5) modulators, VU0424465 and VU0409551. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their preclinical studies in behavioral neuroscience and drug discovery.
Introduction
This compound and VU0409551 are both positive allosteric modulators (PAMs) of the mGlu5 receptor, a key target in the central nervous system implicated in a range of neurological and psychiatric disorders. While both compounds enhance the effect of the endogenous ligand glutamate, they exhibit distinct pharmacological profiles that translate into significantly different outcomes in behavioral models. A critical distinction lies in their downstream signaling effects and, consequently, their in vivo tolerability. This compound acts as a potent mGlu5 PAM-agonist, while VU0409551 is a biased mGlu5 PAM, a difference that profoundly impacts their adverse effect profiles.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and VU0409551.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | VU0409551 | Reference |
| Mechanism of Action | mGlu5 PAM-agonist | Biased mGlu5 PAM | [1][2] |
| EC50 (PAM activity) | 1.5 nM | 260 nM | [2][3] |
| EC50 (Agonist activity) | 171 nM | No intrinsic agonist activity in calcium mobilization assays | [2][4] |
| Binding Site | MPEP allosteric site | MPEP allosteric site | [1][5] |
| Selectivity | Highly selective for mGlu5 | Highly selective for mGlu5 over other mGluR subtypes | [1][6] |
Table 2: In Vivo Behavioral and Safety Profile
| Behavioral Model/Assay | This compound | VU0409551 | Reference |
| MK-801-Induced Hyperlocomotion | - | Reverses hyperlocomotion (MED: 10 mg/kg) | [4] |
| Contextual Fear Conditioning | - | Enhances acquisition | [4] |
| Novel Object Recognition | - | Efficacious (MED: 3 mg/kg) | [5] |
| Seizure Liability | Induces behavioral convulsions (at 3 mg/kg) | Devoid of seizure activity (up to 120 mg/kg) | [4] |
Signaling Pathways
The differential effects of this compound and VU0409551 in behavioral models can be attributed to their distinct modulation of mGlu5 signaling pathways. VU0409551 exhibits stimulus bias, selectively potentiating Gαq-mediated signaling without significantly affecting mGlu5 modulation of N-methyl-D-aspartate receptor (NMDAR) currents.[1] In contrast, the ago-PAM activity of this compound is linked to potentiation of NMDAR currents, which is thought to contribute to its convulsive properties.[1]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
MK-801-Induced Hyperlocomotion
This model is used to assess the antipsychotic-like potential of a compound.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with photobeam detectors to measure locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes.
-
A baseline locomotor activity is recorded for 30-60 minutes.
-
The test compound (e.g., VU0409551) or vehicle is administered intraperitoneally (i.p.).
-
After a pretreatment period (typically 30-60 minutes), the NMDA receptor antagonist MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for an additional 60-120 minutes.
-
-
Data Analysis: The total number of beam breaks or distance traveled is quantified. A reduction in MK-801-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.
Contextual Fear Conditioning
This paradigm assesses hippocampus-dependent learning and memory.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a contextually different chamber for testing.
-
Procedure:
-
Training Day: The animal is placed in the conditioning chamber. After a habituation period (e.g., 2 minutes), it receives a series of foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds duration) at intervals.
-
Test Day (24 hours later): The animal is returned to the same conditioning chamber (context) without the presentation of the foot shock.
-
-
Data Analysis: The primary measure is "freezing" behavior (complete immobility except for respiration). An increase in freezing time in the context where the shock was received indicates fear memory. The effect of a test compound on the acquisition or consolidation of this memory can be assessed by administering it before training or immediately after, respectively.
Novel Object Recognition (NOR)
The NOR task evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
-
Animals: Male mice or rats.
-
Apparatus: An open-field arena and a set of different objects that the animals have not previously encountered.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days to reduce novelty-induced stress.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both. A preference for the novel object indicates intact recognition memory.
Seizure Liability Assessment
This is a critical safety assessment, particularly for compounds modulating excitatory neurotransmission.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or VU0409551) at various doses.
-
They are then observed for a period of time (e.g., 1-2 hours) for any signs of convulsive or seizure-like behavior.
-
-
Data Analysis: Behaviors are often scored using a standardized scale, such as the Racine scale for seizure severity. The dose at which seizure-like behaviors are observed is determined.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the behavioral effects of novel compounds.
Conclusion
The comparison between this compound and VU0409551 serves as a compelling case study in the importance of understanding the detailed pharmacology of tool compounds. While both are mGlu5 PAMs, the ago-PAM nature of this compound and its associated seizure liability make it a less desirable tool for many chronic in vivo behavioral studies. In contrast, the biased PAM profile of VU0409551, which confers antipsychotic-like and pro-cognitive effects without inducing convulsions, renders it a more suitable candidate for investigating the therapeutic potential of mGlu5 modulation in models of neuropsychiatric disorders. Researchers should carefully consider these differences when designing their experiments to ensure the validity and translatability of their findings.
References
- 1. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VU0424465 and CDPPB for In Vivo Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulators (PAMs), VU0424465 and CDPPB, with a focus on their potential for in vivo cognitive enhancement. The information presented is collated from preclinical research and is intended to inform research and development decisions.
Executive Summary
Both this compound and CDPPB are potent modulators of the mGluR5, a key target in the central nervous system for cognitive enhancement. However, their pharmacological profiles and in vivo effects diverge significantly. CDPPB has been extensively studied in various animal models and has consistently demonstrated pro-cognitive effects across multiple cognitive domains. In contrast, in vivo cognitive enhancement data for this compound is largely absent from the scientific literature. This is likely attributable to its significant adverse effect profile, most notably the induction of seizures at doses tested for in vivo efficacy. Therefore, while both compounds share a common molecular target, their therapeutic potential for cognitive enhancement appears to be vastly different based on current preclinical evidence.
Comparative Data Tables
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | CDPPB |
| Mechanism of Action | Potent and partial mGluR5 PAM-agonist.[1] | Selective mGluR5 PAM.[2] |
| Agonist Activity | Exhibits robust agonist activity, inducing calcium mobilization in the absence of glutamate.[1] | Exhibits agonist-like activity at higher concentrations.[2] |
| Potency (PAM EC50) | 1.5 nM (for glutamate-induced calcium mobilization).[1] | ~27 nM (for potentiating threshold glutamate responses).[2] |
| Agonist Potency (EC50) | 171 nM (65% of max glutamate response).[1] | Not explicitly defined as an agonist EC50. |
| Signaling Bias | Shows significant bias away from iCa2+ mobilization and toward IP1 accumulation and ERK1/2 phosphorylation. | Less characterized for signaling bias in comparison. |
Table 2: In Vivo Cognitive Enhancement Profile
| Cognitive Domain | This compound | CDPPB |
| Spatial Learning & Memory | No data available. | Enhances performance in the Morris water maze and Barnes maze.[3] |
| Recognition Memory | No data available. | Improves performance in the novel object recognition task.[4][5] |
| Cognitive Flexibility | No data available. | Reverses MK-801-induced deficits in set-shifting tasks. |
| Extinction of Contextual Memory | No data available. | Facilitates the extinction of cocaine-associated contextual memory.[6] |
Table 3: In Vivo Dose-Response and Safety Profile
| Parameter | This compound | CDPPB |
| Effective Dose (Cognition) | Not established. | 0.3 - 30 mg/kg (dose-dependent, often inverted U-shape).[4][5][6] |
| Adverse Effects | Induces seizure activity and behavioral convulsions in rats at 10 mg/kg.[1] | No reported neurotoxicity or stereotypical behavior at effective doses.[6] |
| Brain Penetrance | Brain penetrant (unbound brain concentration of 22.0 ± 1.5 nM at 10 mg/kg).[1] | Brain penetrant.[2] |
Signaling Pathways and Mechanisms of Action
Both this compound and CDPPB exert their effects by allosterically modulating the mGluR5 receptor. This modulation enhances the receptor's response to the endogenous ligand, glutamate. The downstream signaling cascades are believed to be crucial for their effects on synaptic plasticity and cognition.
CDPPB is thought to enhance cognitive function primarily through the potentiation of N-methyl-D-aspartate (NMDA) receptor function.[6][7] This is a key mechanism as NMDA receptors are critical for learning and memory processes. Additionally, CDPPB has been shown to activate pro-survival signaling pathways, including the Akt and ERK1/2 pathways.[5]
This compound , as a biased agonist, shows a preference for certain downstream signaling pathways, such as IP1 accumulation and ERK1/2 phosphorylation, over others like intracellular calcium mobilization. While ERK1/2 activation is linked to cognitive processes, the strong intrinsic agonist activity of this compound appears to lead to excessive neuronal activation, culminating in seizures, which overshadows any potential pro-cognitive effects.[1]
Experimental Protocols
Novel Object Recognition (NOR) Task (for CDPPB)
The NOR task is a widely used behavioral assay to assess recognition memory in rodents.
-
Animals: Adult male rats or mice are typically used.
-
Habituation: Animals are habituated to the testing arena (an open-field box) for a set period over several days to reduce anxiety and exploratory behavior not related to the objects.
-
Training/Acquisition Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5 minutes). CDPPB or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specific time (e.g., 30 minutes) before this phase.[4][5]
-
Testing/Retention Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM) Task (for CDPPB)
The MWM is a classic behavioral test for spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Training: Animals are trained over several days to find the hidden platform from different starting locations. Each trial ends when the animal finds the platform or after a maximum time (e.g., 60 seconds). CDPPB or vehicle is administered before each training session.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Data Analysis: Key metrics include the latency to find the platform during training, the path length, and the percentage of time spent in the target quadrant during the probe trial.
Conclusion
Based on the available preclinical data, CDPPB emerges as a promising candidate for in vivo cognitive enhancement. It has a well-documented efficacy profile across various cognitive domains and in different animal models, with a favorable safety profile at effective doses. The underlying mechanism involving the potentiation of NMDA receptor function provides a strong rationale for its pro-cognitive effects.
In stark contrast, This compound , despite being a potent mGluR5 modulator in vitro, presents a significant safety concern due to its propensity to induce seizures in vivo.[1] This adverse effect severely limits its therapeutic potential for cognitive enhancement and likely explains the absence of dedicated in vivo cognitive studies. The distinct pharmacological profile of this compound as a biased PAM-agonist may contribute to its differential in vivo effects compared to CDPPB.
For researchers and drug development professionals, this comparative analysis underscores the critical importance of a thorough in vivo safety and efficacy assessment in the early stages of drug discovery. While in vitro potency and mechanism of action are essential, they do not always translate to a favorable in vivo profile. For the pursuit of mGluR5-based cognitive enhancers, compounds with a pharmacological profile similar to CDPPB appear to be a more viable path forward than those resembling this compound. Future research could focus on developing mGluR5 PAMs that retain the pro-cognitive efficacy of CDPPB while further optimizing pharmacokinetic and safety profiles.
References
- 1. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating VU0424465's Effect on mGlu5: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulator (PAM) VU0424465 with the established phenotypes of mGlu5 knockout models and the effects of other well-characterized mGlu5 PAMs. Due to the current absence of direct studies validating this compound in mGlu5 knockout animals, this guide synthesizes existing data to offer a predictive validation framework.
Comparative Analysis of this compound, mGlu5 Knockout Phenotypes, and Alternative PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a critical regulator of synaptic plasticity and cognitive function. Its dysfunction has been implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGlu5, such as this compound, represent a promising therapeutic avenue. The validation of such compounds relies on demonstrating their on-target effects, often through the use of knockout animal models where the target receptor is absent.
While direct validation of this compound in mGlu5 knockout models is not yet published, we can infer its expected effects by comparing its known in vitro profile with the behavioral and electrophysiological characteristics of mGlu5 knockout mice and the in vivo effects of other mGlu5 PAMs.
Expected Effects of this compound in Wild-Type vs. mGlu5 Knockout Models:
Based on its function as an mGlu5 PAM, this compound is expected to enhance mGlu5 signaling in wild-type animals, leading to potential improvements in learning and memory and modulation of synaptic plasticity. Conversely, in mGlu5 knockout animals, this compound should exhibit no effect, as its molecular target is absent. This lack of effect in knockout models would serve as a crucial validation of its specificity for mGlu5.
Table 1: Comparison of Expected this compound Effects with mGlu5 Knockout Phenotype and Other mGlu5 PAMs
| Feature | mGlu5 Knockout Phenotype | Expected Effect of this compound (in Wild-Type) | Observed Effect of Other mGlu5 PAMs (e.g., CDPPB, VU0409551) in Wild-Type/Disease Models |
| Spatial Learning & Memory | Impaired acquisition in Morris water maze and contextual fear conditioning.[1] | Enhancement of spatial learning and memory. | CDPPB and VU0409551 have been shown to improve memory deficits in mouse models of Huntington's disease.[2][3][4] |
| Synaptic Plasticity (LTP) | Reduced NMDA receptor-dependent LTP in the CA1 region of the hippocampus.[1] | Potentiation of LTP at hippocampal synapses. | VU0409551 does not potentiate NMDAR-dependent LTP, suggesting biased modulation.[5] VU0462807, another PAM, rescues synaptic plasticity defects in a Rett syndrome model.[6] |
| Locomotor Activity | No significant difference in baseline locomotor activity.[1] | Reversal of amphetamine-induced hyperlocomotion. | CDPPB reverses amphetamine-induced hyperlocomotion in rats.[7][8] |
| Dendritic Spine Density | Increased dendritic spine densities.[9] | Potential modulation of spine density, possibly reversing deficits in disease models. | VU0409551 treatment increased dendritic spine density and maturation in a Huntington's disease model.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols relevant to the validation of mGlu5 modulators.
Behavioral Assays
2.1.1. Morris Water Maze (for Spatial Learning and Memory)
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60 seconds), and the latency to find the platform is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
-
Data Analysis: Escape latency during acquisition and time spent in the target quadrant during the probe trial are compared between genotypes (wild-type vs. mGlu5 knockout) and treatment groups.
2.1.2. Fear Conditioning (for Associative Learning and Memory)
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues.
-
Procedure:
-
Training (Day 1): Mice are placed in the chamber and presented with a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
Contextual Fear Test (Day 2): Mice are returned to the same chamber, and freezing behavior (a measure of fear) is recorded in the absence of the CS and US.
-
Cued Fear Test (Day 3): Mice are placed in a novel context and presented with the CS (tone). Freezing behavior is recorded.
-
-
Data Analysis: The percentage of time spent freezing is compared between groups to assess both contextual and cued fear memory.
Electrophysiology
2.2.1. Long-Term Potentiation (LTP) in Hippocampal Slices
-
Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from wild-type and mGlu5 knockout mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from baseline.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mGluR5 Has a Critical Role in Inhibitory Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. Inhibition of Spontaneous Recovery of Fear by mGluR5 after Prolonged Extinction Training | PLOS One [journals.plos.org]
- 6. jneurosci.org [jneurosci.org]
- 7. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 8. b-neuro.com [b-neuro.com]
- 9. behaviorcloud.com [behaviorcloud.com]
A Comparative Guide to the Biased Agonism of VU0424465 and VU0360172 at the mGlu5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biased agonism of two positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), VU0424465 and VU0360172. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis of their respective signaling profiles.
Introduction to Biased Agonism at mGlu5
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and neurotransmission. Upon activation, mGlu5 can initiate multiple intracellular signaling cascades, primarily through the Gq/11 protein, leading to downstream events such as intracellular calcium (iCa2+) mobilization and inositol (B14025) phosphate (B84403) (IP) accumulation. Additionally, mGlu5 can signal through G-protein-independent pathways, including those involving β-arrestin and the activation of extracellular signal-regulated kinases (ERK).
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon is of significant interest in drug discovery, as it offers the potential to develop therapeutics that selectively engage desired signaling pathways, thereby maximizing efficacy and minimizing side effects. This compound and VU0360172 are both PAMs of mGlu5, but they exhibit distinct biased signaling profiles, making them valuable tools for dissecting the physiological consequences of activating specific mGlu5-mediated pathways.
Quantitative Data Summary
The following tables summarize the potency (EC50) and efficacy (Emax) of this compound and VU0360172 in activating different mGlu5 signaling pathways in both recombinant HEK293A cells expressing rat mGlu5 and primary rat cortical neurons.
Table 1: Agonist Activity of this compound and VU0360172 in HEK293A-mGlu5-low Cells
| Ligand | Intracellular Calcium (iCa2+) Mobilization | Inositol Monophosphate (IP1) Accumulation | ERK1/2 Phosphorylation |
| pEC50 | Emax (% Glu) | pEC50 | |
| This compound | 6.77 ± 0.04 | 65 ± 2 | 5.82 ± 0.05 |
| VU0360172 | 5.30 ± 0.07 | 31 ± 2 | 5.72 ± 0.05 |
Data extracted from Sengmany et al., 2017. Values are presented as mean ± SEM.
Table 2: Agonist Activity of this compound and VU0360172 in Rat Cortical Neurons
| Ligand | Intracellular Calcium (iCa2+) Mobilization | Inositol Monophosphate (IP1) Accumulation | ERK1/2 Phosphorylation |
| pEC50 | Emax (% DHPG) | pEC50 | |
| This compound | 6.81 ± 0.09 | 98 ± 4 | 5.92 ± 0.11 |
| VU0360172 | 5.82 ± 0.10 | 48 ± 3 | 5.70 ± 0.07 |
Data extracted from Sengmany et al., 2017. Values are presented as mean ± SEM. DHPG is a group I mGluR agonist.
Analysis of Biased Agonism:
The data reveals that this compound is a more potent and efficacious agonist for iCa2+ mobilization compared to VU0360172 in both cell types.[1] In contrast, both compounds exhibit similar potency and efficacy for IP1 accumulation and ERK1/2 phosphorylation.[1] This indicates that This compound shows a significant bias towards the Gq-mediated iCa2+ mobilization pathway relative to VU0360172 .
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the mGlu5 receptor, the general workflow for assessing biased agonism, and the logical relationship of biased agonism.
Figure 1: Simplified mGlu5 signaling pathways.
Figure 2: Experimental workflow for assessing biased agonism.
References
Differential Effects of VU0424465 and Other mGlu5 PAMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of VU0424465 and other prominent metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulators (PAMs), including CDPPB, ADX47273, and VU0409551. We present key experimental data in a comparative format, offer detailed experimental protocols, and illustrate critical concepts with signaling pathway and workflow diagrams. The objective is to highlight the nuanced differences among these compounds, particularly the distinction between "ago-PAMs" like this compound and "pure PAMs," to inform future research and drug development efforts.
Introduction to mGlu5 Positive Allosteric Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) critically involved in regulating synaptic plasticity and neural network activity. Its role in various CNS disorders has made it a prime target for therapeutic intervention. Positive allosteric modulators (PAMs) represent a sophisticated approach to enhancing mGlu5 function. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, increasing the receptor's sensitivity to the endogenous agonist, glutamate. This mechanism offers the potential for greater subtype selectivity and a more refined modulation of physiological signaling.
However, not all mGlu5 PAMs are alike. A critical distinction has emerged between:
-
Pure PAMs: These compounds enhance the receptor's response to glutamate but have no intrinsic agonist activity on their own. Examples include CDPPB and ADX47273.
-
Ago-PAMs (or PAM-agonists): These compounds not only potentiate the glutamate response but also exhibit direct, albeit often partial, agonist activity in the absence of glutamate. This compound is a prominent example of an ago-PAM.
This difference in intrinsic activity has profound implications for the in vivo effects of these compounds, particularly concerning adverse event profiles.
Comparative Quantitative Data
The following tables summarize the in vitro potency and efficacy of this compound and other selected mGlu5 PAMs across key signaling pathways.
Table 1: Potentiation of Glutamate-Induced Calcium Mobilization
This assay measures the potentiation of the canonical Gq-coupled signaling pathway. Data is typically generated in HEK293 or CHO cells stably expressing the human or rat mGlu5 receptor.
| Compound | Potency (EC50) | Maximal Efficacy (% Potentiation) | Cell System | Reference(s) |
| This compound | ~1.5 nM | Increases glutamate max response by ~30% | HEK293 | [1] |
| CDPPB | ~27 nM | >7-fold potentiation of threshold glutamate response | CHO-hmGluR5 | [2] |
| ADX47273 | ~170 nM | Potentiates 50 nM glutamate response | HEK293-rmGlu5 | |
| VU0409551 | ~89 nM (KB) | Potent potentiation of glutamate response | HEK293A-mGlu5 | [3] |
Table 2: Allosteric Agonist Activity (Calcium Mobilization)
This measures the direct activation of the receptor by the PAM in the absence of an orthosteric agonist.
| Compound | Agonist Potency (EC50) | Maximal Efficacy (% of Glutamate Max) | Cell System | Reference(s) |
| This compound | ~171 nM | ~65% | HEK293 | [1] |
| CDPPB | Agonist-like activity at >1 µM | Not specified | CHO-hmGluR5 | [2] |
| ADX47273 | No response by itself | 0% | HEK293-rmGlu5 | |
| VU0409551 | No intrinsic agonist activity | 0% | HEK293A-mGlu5 | [3] |
Table 3: Modulation of ERK1/2 Phosphorylation
Phosphorylation of extracellular signal-regulated kinases (ERK1/2) is another downstream marker of mGlu5 activation. Some PAMs show biased signaling, differentially affecting this pathway compared to calcium mobilization.
| Compound | Potency (EC50) | Agonist Activity | Reference(s) |
| This compound | Exhibits bias towards ERK1/2 signaling | Yes | [1] |
| CDPPB | Dose-dependent, inverted-U shape effect on pCREB | Yes | [4] |
| ADX47273 | Dose-dependently increases pERK in vivo | Yes | |
| VU0409551 | Potentiates glutamate-induced pERK1/2 | Yes, displays agonist activity for pERK1/2 | [3] |
Key Differentiating In Vivo Effects
The most striking difference between this compound and pure PAMs like VU0409551 is observed in vivo.
-
Seizure Liability: this compound induces behavioral convulsions and epileptiform activity in rodents. This adverse effect is directly linked to its ago-PAM activity, which leads to receptor activation independent of synaptic glutamate levels. In stark contrast, pure PAMs are generally devoid of this seizure liability at effective doses.[5][6]
-
Modulation of Synaptic Plasticity: While most mGlu5 PAMs enhance NMDAR-dependent long-term potentiation (LTP), VU0409551 represents a unique biased modulator. It does not potentiate mGlu5 modulation of NMDAR currents or NMDAR-dependent LTP in the hippocampus, yet it retains efficacy in models of psychosis and cognition.[3][5] This suggests that potentiation of NMDAR currents may not be essential for the therapeutic effects of mGlu5 PAMs, and avoiding this action could be a strategy to improve the safety profile.
Signaling Pathways and Experimental Workflows
Caption: Canonical mGlu5 receptor signaling pathway via Gq/11 coupling.
Caption: General workflow for a cell-based calcium mobilization assay.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the effect of mGlu5 PAMs on intracellular calcium concentration ([Ca²⁺]i) in response to an orthosteric agonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu5 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and plated into 96- or 384-well black-walled, clear-bottom microplates. Cells are grown to confluence overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, the growth medium is removed, and cells are washed with an assay buffer (e.g., 1x HBSS, 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) reconstituted in assay buffer, typically for 45-60 minutes at 37°C.
-
Compound Addition and Measurement: The plate is transferred to a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken. The test PAM is added at various concentrations to determine its potentiation effect (or alone to measure agonist activity). After a short pre-incubation, a sub-maximal (EC₂₀) concentration of glutamate is added to stimulate the receptor.
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is recorded over time. The response is typically quantified as the peak fluorescence signal minus the baseline. Concentration-response curves are generated using non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
In Vitro ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of PAMs to modulate a downstream signaling cascade.
-
Cell Treatment: Cells expressing mGlu5 are serum-starved for several hours before the experiment. They are then treated with the test PAM for a specified time (e.g., 10 minutes) followed by stimulation with glutamate, or with the PAM alone.
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Cell lysates are collected and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is often stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK1/2 phosphorylation.
In Vivo Seizure Liability Assessment
This protocol is used to evaluate the pro-convulsant potential of mGlu5 PAMs in rodents.
-
Animals: Adult male Sprague-Dawley or Wistar rats are used. Animals are habituated to the testing environment.
-
Compound Administration: The test compound (e.g., this compound or a pure PAM) is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is always included.
-
Behavioral Observation: Following administration, animals are placed in individual observation chambers and are video-recorded for a set period (e.g., 90 minutes).
-
Seizure Scoring: The recorded videos are scored by a trained observer blinded to the treatment conditions. Seizure severity is rated using the Racine scale or a modified version.[7][8][9]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
Data Analysis: The primary endpoints are the incidence of seizures and the maximum seizure score reached for each animal. The latency to the first seizure may also be recorded. Statistical analysis is performed to compare the effects of different compounds and doses to the vehicle control.
Conclusion
The distinction between ago-PAMs and pure PAMs is a critical consideration in the development of mGlu5-targeted therapeutics. While both classes can effectively potentiate mGlu5 signaling, the intrinsic agonist activity of ago-PAMs like this compound is strongly associated with a pro-convulsant phenotype in vivo. In contrast, pure PAMs such as CDPPB, ADX47273, and the biased modulator VU0409551 demonstrate efficacy in preclinical models without inducing seizures, highlighting a superior safety profile. Furthermore, the discovery of biased PAMs that spare the modulation of NMDAR currents while retaining cognitive-enhancing effects opens new avenues for designing safer and more effective CNS therapies. This guide underscores the importance of comprehensive pharmacological profiling to differentiate between mGlu5 PAMs and select candidates with the highest therapeutic potential.
References
- 1. Assessing seizure liability using multi-electrode arrays (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of a novel positive allosteric modulator of metabotropic glutamate receptor subtype 5 contributes to seizure-like adverse events in rats involving a receptor agonism-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racine stages - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validating the Selectivity of VU0424465 for mGlu5: A Comparative Guide
This guide provides a comprehensive analysis of the selectivity of VU0424465, a widely used positive allosteric modulator (PAM) and agonist for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance and utility as a selective pharmacological tool.
Introduction to this compound
This compound is a potent and selective tool compound that functions as both a positive allosteric modulator and a direct agonist (ago-PAM) at the mGlu5 receptor.[1] It binds to an allosteric site, distinct from the orthosteric site where the endogenous ligand glutamate binds.[2] This dual activity—potentiating the effect of glutamate and activating the receptor directly—makes it a valuable tool for studying mGlu5 signaling and function.[2][3] Given the therapeutic interest in mGlu5 for various central nervous system (CNS) disorders, the selectivity of its modulators is critical to ensure that observed effects are target-specific and to avoid confounding off-target activities.[1]
Data Presentation: Selectivity and Potency Profile
The selectivity of this compound has been established through various in vitro assays. It demonstrates high potency at the mGlu5 receptor with minimal to no activity at other mGlu receptor subtypes at concentrations where it robustly modulates mGlu5.
Table 1: Potency of this compound at mGlu5
| Assay Type | Parameter | Value | Reference |
| Calcium Mobilization (PAM Activity) | EC₅₀ | 1.5 ± 0.8 nM | [2][3] |
| Calcium Mobilization (Agonist Activity) | EC₅₀ | 171 ± 15 nM | [2][3] |
| Allosteric Site Binding Affinity | Kᵢ | 11.8 nM | [3] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) indicates the binding affinity of a ligand to a receptor.
Table 2: Selectivity of this compound against other mGlu Receptors
| Receptor Subtype | Activity | Concentration Tested | Reference |
| mGlu1 | No detected activity | 10 µM | [1] |
| mGlu2 | No significant activity | > 30 µM | [4] |
| mGlu3 | No significant activity | > 30 µM | [4] |
| mGlu4 | No significant activity | > 30 µM | [4] |
| mGlu7 | No significant activity | > 30 µM | [4] |
| mGlu8 | No significant activity | > 30 µM | [4] |
These data indicate that this compound is highly selective for mGlu5, showing no significant functional modulation of other tested mGlu receptors at concentrations well above its effective range for mGlu5.[1][2]
Signaling Pathway and Experimental Workflow
To understand how the selectivity of this compound is determined, it is essential to visualize both the biological pathway it modulates and the experimental process used for its characterization.
Caption: Canonical mGlu5 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for a calcium mobilization assay to assess selectivity.
Experimental Protocols
The functional selectivity of this compound is typically validated using a calcium mobilization assay in a recombinant cell line expressing the target receptor.
Protocol: Fluorometric Calcium Mobilization Assay
-
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing either human mGlu5 or other mGlu receptor subtypes are cultured under standard conditions (37°C, 5% CO₂).
-
Cells are harvested and seeded into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density. The plates are incubated overnight to allow for cell attachment.[5]
-
-
Dye Loading:
-
The next day, the culture medium is removed, and cells are incubated with a fluorescent calcium-sensitive dye, such as Fluo-4 AM.[6][7]
-
The loading buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, contains the dye and often a mild detergent like Pluronic F-127 to aid dye entry into the cells.[7]
-
Incubation is carried out for approximately 45-60 minutes at 37°C in the dark.[8]
-
-
Compound Addition and Measurement:
-
After incubation, the dye-loading solution is removed, and cells are washed with the assay buffer. A final volume of assay buffer is left in each well.[6]
-
The plate is placed into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence measurement.[8]
-
A baseline fluorescence reading is established.
-
For Agonist Activity: Serial dilutions of this compound are added directly to the wells, and the change in fluorescence (indicating intracellular calcium release) is monitored in real-time.
-
For PAM Activity: A sub-maximal (EC₂₀) concentration of glutamate is added to the wells either simultaneously with or shortly after the addition of this compound. The potentiation of the glutamate-induced signal is measured.[2]
-
-
Data Analysis:
-
The raw fluorescence data (Relative Fluorescence Units) are normalized to the baseline.
-
Concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration.
-
The EC₅₀ values are calculated from these curves using a non-linear regression model.
-
Selectivity is determined by comparing the EC₅₀ value at mGlu5 with the lack of response at other mGlu receptors at high concentrations (e.g., up to 30 µM).[4]
-
Conclusion
The experimental data robustly support the high selectivity of this compound for the mGlu5 receptor. It demonstrates nanomolar potency as a PAM and agonist at mGlu5, with negligible activity at other mGlu receptor subtypes at concentrations that are orders of magnitude higher.[2][4] This strong selectivity profile makes this compound an excellent pharmacological tool for investigating the specific roles of mGlu5 in physiological and pathological processes. However, as with any allosteric modulator, researchers should remain aware of potential context-dependent effects and biased agonism, where the compound may preferentially activate certain downstream signaling pathways over others.[3][9]
References
- 1. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0424465's Effects in Diverse Cell Lines: A Comparative Guide to mGluR5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the mGluR5 PAM-agonist VU0424465 against other alternative modulators, supported by experimental data.
This guide provides a comprehensive cross-validation of the effects of this compound, a potent metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulator (PAM) with agonist activity (ago-PAM). Its performance is compared with other notable mGluR5 PAMs across different cell lines, focusing on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in research and drug development.
Comparative Analysis of mGluR5 PAMs
The functional activity of this compound and its alternatives has been characterized primarily through their ability to modulate intracellular calcium mobilization, inositol (B14025) monophosphate (IP1) accumulation, and extracellular signal-regulated kinase (ERK1/2) phosphorylation. The following tables summarize the quantitative data from studies in Human Embryonic Kidney 293 (HEK293) cells expressing mGluR5 and primary neuronal cultures.
Table 1: Potency (EC50, nM) of mGluR5 PAMs in Modulating Intracellular Calcium (iCa2+) Mobilization
| Compound | HEK293 Cells (Potentiation) | HEK293 Cells (Agonist Activity) | Primary Cortical Neurons (Agonist Activity) |
| This compound | 1.5 ± 0.8[1] | 171 ± 15[1] | Potent agonist activity observed[1] |
| VU0360172 | 16[2] | Partial agonist activity | Induced desensitization alone[2] |
| VU0409551 | 235[3] | No intrinsic agonist activity[3] | No agonist activity observed |
| CDPPB | - | Partial agonist activity | - |
| DPFE | - | Efficacious partial agonist | - |
Table 2: Activity of mGluR5 PAMs on Downstream Signaling Pathways
| Compound | IP1 Accumulation (HEK293A-mGlu5-low cells) | ERK1/2 Phosphorylation (HEK293A-mGlu5-low cells) |
| This compound | 110-fold bias (vs. iCa2+)[1] | 9-fold bias (vs. iCa2+)[1] |
| VU0409551 | Potentiated glutamate-induced response | Increased pERK1/2 in the absence of added glutamate[3] |
Table 3: Binding Affinity (Ki, nM) of mGluR5 PAMs
| Compound | Binding Site | Ki (nM) |
| This compound | MPEP allosteric site | 11.8[1] |
| VU0360172 | MPEP allosteric site | 195 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling cascade and a typical experimental workflow for characterizing PAMs.
Caption: mGluR5 Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Intracellular Calcium (iCa2+) Mobilization Assay
This assay measures the ability of compounds to modulate mGluR5-mediated release of intracellular calcium.
-
Cell Seeding: Plate HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) buffered with 20 mM HEPES. Load cells with a calcium-sensitive dye, such as Fluo-4 AM (2 µM), in HBSS/HEPES buffer containing 2.5 mM probenecid (B1678239) for 45-60 minutes at 37°C.
-
Compound Addition and Measurement: Wash the cells to remove excess dye. Add varying concentrations of the PAM (e.g., this compound) followed by a sub-maximal (EC20) concentration of glutamate. Measure the fluorescence intensity using a fluorescence plate reader (e.g., FlexStation) with excitation at 494 nm and emission at 516 nm.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Data are typically normalized to the response induced by a maximal concentration of glutamate. EC50 values are calculated from the concentration-response curves.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable metabolite of the IP3 signaling pathway, using a Homogeneous Time Resolved Fluorescence (HTRF) based kit (e.g., IP-One from Cisbio).
-
Cell Seeding and Stimulation: Plate cells in a 96-well plate. On the day of the assay, replace the culture medium with stimulation buffer containing 50 mM LiCl (to inhibit IP1 degradation). Add the test compounds (PAMs and/or agonist) and incubate for 1-2 hours at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
Measurement: After a further incubation period (typically 1 hour at room temperature), measure the HTRF signal at 620 nm and 665 nm.
-
Data Analysis: The ratio of the fluorescence signals is inversely proportional to the concentration of IP1. A standard curve is used to determine the IP1 concentration in each sample.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream target of the mGluR5 signaling cascade, typically by Western blotting.
-
Cell Culture and Serum Starvation: Culture cells to near confluency. Serum-starve the cells for 4-6 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with the test compounds for a specified time (e.g., 5-15 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.
Discussion
The data presented highlight the distinct pharmacological profiles of this compound and other mGluR5 PAMs. This compound acts as a potent PAM-agonist, demonstrating intrinsic activity in the absence of an orthosteric agonist, particularly in neuronal cells.[1][2] In contrast, compounds like VU0409551 behave as "pure" PAMs in calcium mobilization assays, only potentiating the effect of glutamate.[3]
Furthermore, this compound exhibits significant biased agonism, preferentially activating the IP1 accumulation and ERK1/2 phosphorylation pathways over intracellular calcium mobilization in HEK293A cells.[1] This biased signaling profile may contribute to its distinct in vivo effects and is a critical consideration in drug development. The choice of cell line is also crucial, as the agonist activity of some PAMs, including this compound, is more pronounced in primary neurons compared to recombinant cell lines like HEK293.[2] This guide underscores the importance of a multi-assay, multi-cell line approach to fully characterize the pharmacological properties of mGluR5 allosteric modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of VU0424465: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the potent and selective mGlu5 positive allosteric modulator (PAM) and agonist, VU0424465.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, general safety precautions for handling potent, biologically active research chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in solid form or in solution.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. According to supplier information, it should be stored at -20°C for long-term stability.
Proper Disposal Procedures
Due to the absence of specific disposal guidelines for this compound, it is crucial to adhere to the general principles of hazardous chemical waste disposal as mandated by your institution's Environmental Health and Safety (EHS) department and local regulations.
Step-by-Step Disposal Guidance:
-
Consult EHS: Before initiating any disposal procedure, contact your institution's EHS office. They will provide specific instructions based on your location's regulations and the nature of the chemical.
-
Waste Classification: this compound should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound and any contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), the quantity of waste, and any known hazards.
-
Storage of Waste: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected by the EHS department for final disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 326.37 g/mol |
| Chemical Formula | C₁₉H₁₉FN₂O₂ |
| CAS Number | 1428630-85-6 |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO and ethanol |
Experimental Protocols
Measurement of Intracellular Calcium Mobilization
This protocol is a representative method for assessing the activity of this compound on its target, the mGlu5 receptor, by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight.
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM and Pluronic F-127 to HBSS to final concentrations of 2 µM and 0.02% (v/v), respectively.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Addition and Measurement:
-
Prepare a dilution series of this compound in HBSS at the desired concentrations (e.g., from 1 nM to 10 µM).
-
Place the microplate into a fluorescence plate reader set to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm).
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Using the plate reader's injector, add 20 µL of the this compound solution to the wells.
-
Continue to record the fluorescence intensity for at least 3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the baseline fluorescence (F₀) to obtain the ΔF/F₀ ratio.
-
Plot the ΔF/F₀ against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mGlu5 signaling pathway and the experimental workflow for measuring intracellular calcium mobilization.
Caption: mGlu5 receptor signaling pathway activated by glutamate and positively modulated by this compound.
Caption: Experimental workflow for measuring intracellular calcium mobilization in response to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
